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  • Product: N,N-dimethylpyridine-2-sulfonamide
  • CAS: 100868-78-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N,N-dimethylpyridine-3-sulfonamide: A Key Building Block in Modern Drug Discovery

Executive Summary: N,N-dimethylpyridine-3-sulfonamide is a heterocyclic organic compound of increasing interest to the pharmaceutical and life sciences sectors. Its structural combination of a pyridine ring and a dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: N,N-dimethylpyridine-3-sulfonamide is a heterocyclic organic compound of increasing interest to the pharmaceutical and life sciences sectors. Its structural combination of a pyridine ring and a dimethylsulfonamide moiety makes it a valuable and versatile building block, particularly in the burgeoning field of targeted protein degradation. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, grounding all technical information in established scientific principles and methodologies.

Chemical Identity and Structure

N,N-dimethylpyridine-3-sulfonamide is systematically identified by its IUPAC name, which precisely describes its molecular architecture. The structure consists of a pyridine ring substituted at the 3-position with a sulfonamide group, whose nitrogen atom is, in turn, substituted with two methyl groups.

  • IUPAC Name: N,N-dimethylpyridine-3-sulfonamide[1]

  • CAS Number: 4810-41-7[1][2][3]

  • Molecular Formula: C₇H₁₀N₂O₂S[1][2][3]

  • Canonical SMILES: CN(C)S(=O)(=O)C1=CN=CC=C1[1]

  • InChIKey: HGZULNNLLFYOFI-UHFFFAOYSA-N[1]

SynthesisWorkflow start Pyridine-3-sulfonic Acid (Starting Material) step1 Chlorination (e.g., PCl₅, SOCl₂) start->step1 intermediate Pyridine-3-sulfonyl Chloride (Reactive Intermediate) step1->intermediate step2 Amination with Dimethylamine (aq. or gas) in a suitable solvent with base (e.g., Triethylamine) intermediate->step2 product_crude Crude N,N-dimethylpyridine-3-sulfonamide step2->product_crude step3 Aqueous Workup (e.g., Extraction with EtOAc, washing with brine) product_crude->step3 step4 Purification (e.g., Flash Column Chromatography) step3->step4 final_product Pure N,N-dimethylpyridine-3-sulfonamide step4->final_product

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Exploratory

Introduction: The Significance of the Pyridine-Sulfonamide Scaffold

An In-Depth Technical Guide to the Synthesis of N,N-dimethylpyridine-2-sulfonamide N,N-dimethylpyridine-2-sulfonamide is a valuable building block in this chemical space. Its synthesis, while conceptually straightforward...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N,N-dimethylpyridine-2-sulfonamide

N,N-dimethylpyridine-2-sulfonamide is a valuable building block in this chemical space. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to achieve high purity and yield. Direct C-H sulfonation of the pyridine ring at the 2-position is notoriously challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[3] Consequently, multi-step strategies commencing with pre-functionalized pyridine derivatives are the most reliable and widely employed methods.

This guide provides a comprehensive overview of the principal synthetic pathway for N,N-dimethylpyridine-2-sulfonamide, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the rationale behind methodological choices, ensuring a deep understanding of the reaction dynamics for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Stage Approach

The most efficient and common synthesis of N,N-dimethylpyridine-2-sulfonamide is a two-stage process. This strategy hinges on the initial formation of a highly reactive intermediate, Pyridine-2-sulfonyl chloride , which is then coupled with dimethylamine to yield the final product.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Sulfonamide Coupling A Sodium 2-Pyridinesulfinate B Pyridine-2-sulfonyl chloride (Key Intermediate) A->B  N-Chlorosuccinimide (NCS)  Dichloromethane (DCM)  Ambient Temperature D N,N-dimethylpyridine-2-sulfonamide (Final Product) B->D  Pyridine or Et3N (Base)  Ambient Temperature C Dimethylamine C->D

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Foundational

Comprehensive Spectroscopic Characterization of Pyridine Sulfonamides: A Technical Guide for Drug Discovery

Executive Summary Pyridine sulfonamides represent a privileged pharmacophore in medicinal chemistry. They serve as the core structural motif for a vast array of therapeutics, including cyclooxygenase-2 (COX-2) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine sulfonamides represent a privileged pharmacophore in medicinal chemistry. They serve as the core structural motif for a vast array of therapeutics, including cyclooxygenase-2 (COX-2) inhibitors, vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, and human carbonic anhydrase (hCA) inhibitors[1][2]. The electron-deficient nature of the pyridine ring fundamentally alters the physicochemical properties of the attached sulfonamide group, increasing its acidity and modulating its hydrogen-bonding capacity.

For researchers and drug development professionals, accurate structural elucidation of these molecules is critical for establishing robust structure-activity relationships (SAR). This whitepaper provides an in-depth, causality-driven framework for the spectroscopic characterization—specifically Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of pyridine sulfonamides.

Spectroscopic Workflow & Logical Architecture

To prevent analytical bottlenecks and false positives, characterization must follow a logical progression where each technique provides orthogonal validation to the others.

Spectroscopic_Workflow A 1. Synthesis & Purification (Pyridine Sulfonamides) B 2. NMR Spectroscopy (DMSO-d6, D2O Exchange) A->B C 3. FT-IR Spectroscopy (ATR or KBr Pellet) A->C D 4. Mass Spectrometry (ESI+/- HRMS & MS/MS) A->D E 5. Data Synthesis & Structural Elucidation B->E C->E D->E

Workflow for the spectroscopic characterization of pyridine sulfonamides.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the cornerstone of structural validation. For pyridine sulfonamides, ¹H and ¹³C NMR provide definitive proof of substitution patterns and proton environments.

Causality in Solvent Selection

Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for these compounds. Unlike CDCl₃, DMSO-d₆ effectively disrupts intermolecular hydrogen bonding between sulfonamide molecules. This prevents the NH protons from exchanging too rapidly or broadening into baseline noise, allowing them to appear as distinct, sharp singlets (or broad singlets) in the far downfield region[3].

¹H and ¹³C NMR Signatures

The electron-withdrawing pyridine ring deshields both the aromatic protons and the sulfonamide NH proton. In ¹H NMR, the sulfonamide NH typically resonates in the low-field region between 8.0 and 12.0 ppm[3][4]. The exact chemical shift is highly dependent on the position of the sulfonamide group (ortho, meta, or para to the pyridine nitrogen) and the presence of other substituents.

Table 1: Typical Quantitative NMR Data for Pyridine Sulfonamides (in DMSO-d₆)

NucleusStructural FeatureTypical Chemical Shift (ppm)Multiplicity / Characteristics
¹HSulfonamide NH / NH₂8.0 – 12.0Broad singlet; disappears upon D₂O exchange
¹HPyridine α-CH8.5 – 9.0Doublet or doublet of doublets; highly deshielded
¹HPyridine β/γ-CH7.0 – 8.2Multiplet; complex coupling patterns
¹³CPyridine C-SO₂140.0 – 155.0Quaternary carbon; low intensity
¹³CPyridine α-C145.0 – 152.0High frequency due to electronegative nitrogen

Vibrational Spectroscopy (FT-IR)

IR spectroscopy provides rapid orthogonal validation of the functional groups. The sulfonamide moiety is highly polar, resulting in intense, diagnostic vibrational modes[3].

Causality in Vibrational Modes

The S=O bonds in the sulfonamide group possess a large dipole moment, leading to very strong absorption bands. Because the sulfur atom is bound to two electronegative oxygen atoms, it exhibits two distinct stretching modes: asymmetric (higher energy) and symmetric (lower energy). The electron-withdrawing pyridine ring slightly increases the force constant of the S=O bond compared to aliphatic sulfonamides, pushing these stretches to slightly higher wavenumbers.

Table 2: Diagnostic IR Wavenumbers for Pyridine Sulfonamides

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity / Characteristics
N-HStretching3200 – 3400Strong; doublet for -NH₂, singlet for -NH-
C=N / C=CRing Stretching1580 – 1620Medium to Strong; sharp
S=OAsymmetric Stretch1330 – 1370Very Strong; highly diagnostic
S=OSymmetric Stretch1150 – 1180Very Strong; highly diagnostic
S-NStretching850 – 910Medium; confirms sulfonamide linkage

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and isotopic pattern, while tandem MS (MS/MS) elucidates structural connectivity through predictable fragmentation.

Causality in Ionization and Fragmentation

Pyridine sulfonamides are amphoteric. The basic pyridine nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a strong [M+H]⁺ ion. Conversely, the acidic sulfonamide NH easily loses a proton in negative mode (ESI-), yielding [M-H]⁻.

During collision-induced dissociation (CID), the most thermodynamically favored pathway is the extrusion of sulfur dioxide (SO₂), resulting in a characteristic neutral loss of 64 Da[5]. Heterolytic cleavage of the S-N bond is also common, yielding a pyridine-sulfonyl cation.

MS_Fragmentation M Molecular Ion [M+H]+ F1 Loss of SO2 [M-64]+ M->F1 -SO2 (64 Da) F2 S-N Cleavage [Py-SO2]+ M->F2 Heterolytic F3 Pyridine Cation [Py]+ F2->F3 -SO2 (64 Da)

Common ESI-MS fragmentation pathways for pyridine sulfonamide derivatives.

Self-Validating Experimental Protocol

To ensure reproducible data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, meaning each step contains internal checks to prevent mischaracterization.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 5-10 mg of the purified pyridine sulfonamide in 0.5 mL of DMSO-d₆.

  • Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring the sulfonamide NH proton is visible and not broadened into the baseline[3].

  • Validation Check: If the sample is cloudy, filter through a plug of glass wool to prevent magnetic field inhomogeneities that distort coupling constants.

Step 2: ¹H NMR and D₂O Exchange (The Proton Trap)

  • Action: Acquire a standard ¹H NMR spectrum (minimum 400 MHz). Identify the broad singlet in the 8.0–12.0 ppm region. Add 1-2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum.

  • Causality: The acidic sulfonamide proton rapidly exchanges with deuterium, rendering it invisible to ¹H NMR.

  • Validation Check: The complete disappearance of the downfield peak confirms it is the exchangeable NH proton, distinguishing it from highly deshielded pyridine α-protons[4].

Step 3: ATR-FTIR Orthogonal Confirmation

  • Action: Place 1-2 mg of neat solid on the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure.

  • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellets, preventing moisture absorption that could mask the critical N-H stretch region (3200-3400 cm⁻¹).

  • Validation Check: The simultaneous presence of both ~1350 cm⁻¹ and ~1160 cm⁻¹ bands validates the sulfonyl group; a single band is insufficient and indicates a false positive[3].

Step 4: HRMS and CID Fragmentation

  • Action: Dilute the sample in LC-MS grade Methanol/Water (1:1) with 0.1% Formic Acid. Inject into an ESI-HRMS system. Isolate the [M+H]⁺ ion and apply Collision-Induced Dissociation (CID) at 20-40 eV.

  • Causality: Formic acid promotes the protonation of the pyridine nitrogen, maximizing ESI+ signal intensity.

  • Validation Check: The detection of a [M-64]⁺ product ion strictly validates the presence of the -SO₂- moiety, closing the validation loop[5].

References

  • BenchChem.
  • BUE Scholar.Challenging breast cancer through novel sulfonamide–pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition.
  • ACS Publications.Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors.
  • Taylor & Francis.Design, synthesis, antimicrobial evaluation and molecular docking studies of some new 2,3-dihydrothiazoles and 4-thiazolidinones containing sulfisoxazole.
  • PMC / NIH.4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.

Sources

Exploratory

Solubility and stability of N,N-dimethylpyridine sulfonamides

An In-depth Technical Guide to the Solubility and Stability of N,N-dimethylpyridine Sulfonamides Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous therap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of N,N-dimethylpyridine Sulfonamides

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] When incorporated into a pyridine scaffold, particularly as N,N-dimethylpyridine sulfonamides, it creates a class of compounds with significant potential as tubulin-targeting anticancer agents and versatile building blocks in drug discovery.[2][3] However, the journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability stand out as fundamental pillars that dictate a molecule's bioavailability, manufacturability, and shelf-life.[4][5]

This guide serves as a technical resource for researchers, chemists, and formulation scientists. It moves beyond mere data reporting to provide a mechanistic understanding of the factors governing the solubility and stability of N,N-dimethylpyridine sulfonamides. By integrating theoretical principles with field-proven experimental protocols, this document aims to empower scientists to proactively assess and address potential liabilities, thereby accelerating the drug development timeline.

Section 1: Physicochemical Profile of N,N-dimethylpyridine Sulfonamides

The behavior of a molecule in a biological or formulation context is a direct consequence of its inherent structure. For N,N-dimethylpyridine sulfonamides, the key features are the aromatic pyridine ring, the sulfonamide linker, and the N,N-dimethyl substitution.

The pyridine ring, being a weak base, can be protonated at low pH, which typically increases aqueous solubility. The sulfonamide group is acidic, though its pKa can vary. The N,N-dimethyl substitution prevents the formation of hydrogen bonds at the sulfonamide nitrogen, which can influence both solubility and interaction with biological targets.

Caption: Core structure of N,N-dimethylpyridine sulfonamides.

A summary of key physicochemical properties for a representative molecule, N,N-dimethylpyridine-3-sulfonamide, is provided below. These values are foundational for predicting its behavior.

PropertyValue / InformationSource
IUPAC Name N,N-dimethylpyridine-3-sulfonamide[6]
CAS Number 4810-41-7[3][6][7]
Molecular Formula C7H10N2O2S[3][7]
Molecular Weight 186.23 g/mol [6]
Predicted pKa The pyridine nitrogen is basic (pKa ~2-5), while the sulfonamide group itself is not acidic due to the N,N-dimethyl substitution.General Chemical Principles
Predicted LogP A measure of lipophilicity; likely to be moderately lipophilic.General Chemical Principles

Section 2: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] For ionizable compounds like N,N-dimethylpyridine sulfonamides, solubility is not a single value but a function of pH.

Theoretical Framework: The Impact of pH

The solubility of these compounds is governed by the ionization state of the pyridine ring. In acidic conditions (pH < pKa of the pyridine nitrogen), the ring becomes protonated, forming a cationic species that is significantly more soluble in water than the neutral form. This relationship can be described by the Henderson-Hasselbalch equation, which predicts the ratio of ionized to non-ionized forms at a given pH. All silver sulfonamides, for instance, show an increase in solubility with a higher hydrogen-ion concentration.[9] The minimal solubility generally occurs in the pH range of 5.0 to 7.0 for many sulfonamides.[10]

Key Factors Influencing Solubility
  • pH: As discussed, this is the most dominant factor. A full pH-solubility profile is essential.

  • Solid-State Form: Different crystalline forms (polymorphs) or the amorphous state can have vastly different solubilities and dissolution rates.[11] It is crucial to characterize the solid form used in any solubility measurement.

  • Temperature: Most compounds exhibit increased solubility at higher temperatures, although this should be confirmed experimentally.

  • Biorelevant Media: For drug development, assessing solubility in simulated gastric and intestinal fluids (which contain bile salts and phospholipids) provides a more accurate prediction of in vivo behavior than simple buffers.[11]

Experimental Determination of Solubility

A distinction must be made between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens and reflects the point at which a compound precipitates from a stock solution (e.g., DMSO) upon dilution in buffer. It can often overestimate the true solubility due to the formation of supersaturated solutions.[8]

Thermodynamic solubility , the true equilibrium value, is the concentration of a compound in a saturated solution in equilibrium with an excess of solid. The shake-flask method is the gold standard for its determination.[8][11][12]

cluster_workflow Thermodynamic Solubility Workflow (Shake-Flask) start 1. Preparation Add excess solid compound to pH-adjusted buffer. agitate 2. Equilibration Agitate at controlled temp (e.g., 37°C) for 24-72 hours. start->agitate Ensure saturation separate 3. Phase Separation Centrifuge and/or filter to remove undissolved solid. agitate->separate Reach equilibrium quantify 4. Quantification Analyze supernatant concentration via HPLC-UV or LC-MS. separate->quantify Clear supernatant end 5. Result Equilibrium solubility at specified pH and temp. quantify->end

Caption: Workflow for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

  • Objective: To determine the equilibrium solubility of an N,N-dimethylpyridine sulfonamide at various pH values (e.g., 1.2, 4.5, 6.8) at 37°C.

  • Materials:

    • N,N-dimethylpyridine sulfonamide (verify solid form via XRPD).

    • pH buffers (e.g., HCl for pH 1.2, acetate for 4.5, phosphate for 6.8).

    • Glass vials with screw caps.

    • Calibrated pH meter.

    • Shaking incubator or orbital shaker set to 37°C.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PVDF).

    • Validated HPLC-UV or LC-MS method for quantification.

  • Methodology:

    • Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.

    • Add a known volume of the desired pH buffer (e.g., 1 mL).

    • Securely cap the vials and place them in the shaking incubator at 37°C.

    • Agitate the samples for at least 24 hours. For compounds with slow dissolution, 48-72 hours may be necessary. Preliminary experiments should establish the time to reach equilibrium.[13]

    • After equilibration, visually confirm that excess solid remains.

    • Remove the vials and centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulates. Self-Validation Step: The first few drops should be discarded to saturate any potential binding sites on the filter.

    • Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase) to prevent precipitation and bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using the pre-validated HPLC method.

    • Repeat in triplicate for each pH condition.[13]

Section 3: Chemical Stability

Chemical stability is the capacity of a drug substance to remain within its established specifications of identity, strength, quality, and purity throughout its shelf life. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[14] As outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies involve subjecting the compound to conditions more severe than accelerated storage to identify likely degradation products and pathways.[15][16] This is essential for developing and validating a stability-indicating analytical method —a method that can resolve the parent compound from all its degradation products.[4][15] The typical goal is to achieve 5-20% degradation of the active ingredient.[15][17]

cluster_fd Forced Degradation Study Logic drug Drug Substance (N,N-dimethylpyridine sulfonamide) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug->stress analysis Analyze via HPLC-PDA/MS (Stability-Indicating Method) stress->analysis pathways Identify Degradation Pathways analysis->pathways method_val Validate Analytical Method Specificity analysis->method_val

Caption: Logic of a forced degradation study.

Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, room temp or heated (e.g., 60°C)Cleavage of the S-N bond or other labile groups.[18]
Base Hydrolysis 0.1 M - 1 M NaOH, room temp or heatedS-N bond cleavage is a common pathway for sulfonamides.
Oxidation 3-30% H2O2, room tempOxidation of the sulfur atom or the pyridine ring.
Thermal Dry heat (e.g., 80°C) or solution at elevated tempGeneral decomposition.[14]
Photolytic ICH Q1B compliant photo-chamber (UV/Vis exposure)Photochemical reactions, often leading to complex mixtures.[14]
Protocol: Development of a Stability-Indicating HPLC Method
  • Objective: To develop and validate an RP-HPLC method capable of separating the N,N-dimethylpyridine sulfonamide parent peak from all peaks generated during forced degradation.

  • Phase 1: Method Development

    • Column & Mobile Phase Screening: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[19][20] Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol).

    • Forced Degradation: Prepare solutions of the compound (~1 mg/mL) in diluent. Subject separate aliquots to the stress conditions listed in the table above. Include a non-stressed control sample.

    • Initial Analysis: Inject the stressed and control samples onto the HPLC system. Use a Photo Diode Array (PDA) detector to monitor peak purity and identify the optimal detection wavelength.

    • Optimization: Adjust the gradient, mobile phase pH, and flow rate to achieve baseline separation between the parent peak and all degradant peaks. The goal is a resolution (Rs) > 1.5 for all critical pairs.

  • Phase 2: Method Validation (per ICH Q2(R1))

    • Specificity: This is the most critical parameter. Analyze the stressed samples. The method is specific if it can unambiguously assess the analyte in the presence of its degradation products. Peak purity analysis (using a PDA detector) of the parent peak in stressed samples should pass.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C) to assess the method's reliability during normal use.

Section 4: Data Synthesis and Interpretation

The data generated from solubility and stability studies are not endpoints but rather tools for informed decision-making in the drug development process.

  • pH-Solubility Profile: A low solubility at intestinal pH (e.g., 6.8) may indicate a need for enabling formulations, such as amorphous solid dispersions or salt forms, to ensure adequate absorption.

  • Stability Profile: Identifying a specific lability (e.g., rapid degradation in acidic conditions) provides direct feedback to medicinal chemists for structural modification or to formulation scientists for stabilization (e.g., by using an enteric coating or selecting excipients that create a protective micro-environment pH).

cluster_integration Integrated Physicochemical Assessment physchem Physicochemical Properties (pKa, LogP, Solid Form) solubility Solubility Profile (pH-dependent) physchem->solubility stability Stability Profile (Degradation Pathways) physchem->stability formulation Informed Formulation Strategy (e.g., Salt selection, Excipient choice, Packaging) solubility->formulation stability->formulation

Caption: Relationship between core properties and formulation.

Conclusion

A thorough and early investigation into the solubility and stability of N,N-dimethylpyridine sulfonamides is not an academic exercise; it is a critical, value-adding activity in drug development. By understanding the underlying physicochemical principles and employing robust, self-validating experimental protocols, researchers can identify and mitigate risks associated with these crucial properties. This proactive approach allows for the rational design of molecules and formulations, ultimately increasing the probability of developing a safe, effective, and stable medicine.

References

  • Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (2021). Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018). Available at: [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Available at: [Link]

  • Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials - RSC Publishing. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025). Available at: [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed. (2021). Available at: [Link]

  • Basic physicochemical properties of sulfonamides - ResearchGate. Available at: [Link]

  • Selected physicochemical properties of the sulfonamide antibiotics - ResearchGate. Available at: [Link]

  • Biodegradation of Sulfonamide Antibiotics by Microalgae: Mechanistic Insights into Substituent-Induced Effects | ACS ES&T Water. (2024). Available at: [Link]

  • (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026). Available at: [Link]

  • Solubility studies of silver sulfonamides - PubMed. (1978). Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - Semantic Scholar. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023). Available at: [Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation - Ovid. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F - Scholars Middle East Publishers. (2019). Available at: [Link]

  • Calculated solubilities of sulfonamides investigated | Download Table - ResearchGate. Available at: [Link]

  • N, N-Dimethylpyridine-3-sulfonamide, min 97%, 100 grams - CP Lab Safety. Available at: [Link]

  • Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC - NIH. Available at: [Link]

  • 4-Dimethylaminopyridine - Wikipedia. Available at: [Link]

Sources

Foundational

N,N-Dimethylpyridine-2-sulfonamide: A Strategic Intermediate in Directed Metalation and Pharmaceutical Synthesis

Introduction and Structural SignificanceN,N-dimethylpyridine-2-sulfonamide (CAS: 100868-78-8)[1] is a highly versatile building block in modern organic synthesis and medicinal chemistry. The molecule features a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural SignificanceN,N-dimethylpyridine-2-sulfonamide (CAS: 100868-78-8)[1] is a highly versatile building block in modern organic synthesis and medicinal chemistry. The molecule features a pyridine core substituted at the C2 position with an N,N -dimethylsulfonamide moiety. This specific functional group arrangement serves a critical dual purpose:

  • It acts as a powerful Directing Metalation Group (DMG) for site-selective C-H functionalization via ortho-metalation[1].

  • It provides a stable, lipophilic sulfonamide motif that is frequently leveraged in drug design to improve metabolic stability, aqueous solubility, and target binding affinity[2].

Mechanistic Principles of Directed Ortho-Metalation (DoM)

The core synthetic utility of N,N -dimethylpyridine-2-sulfonamide lies in its capacity to undergo highly regioselective Directed Ortho-Metalation (DoM) at the C3 position. The sulfonamide group acts as a strong DMG because the Lewis basic oxygen atoms of the sulfonyl group pre-coordinate the incoming organometallic base, thermodynamically and kinetically directing the deprotonation to the adjacent C3 proton.

Causality of Base Selection

A critical challenge in the metalation of electron-deficient heterocycles like pyridine is competing nucleophilic attack. Traditional alkyllithium reagents (e.g., n -BuLi) often act as nucleophiles rather than bases, leading to Chichibabin-type addition at the C6 position or addition across the C=N bond[1].

To circumvent this, non-nucleophilic, sterically hindered bases must be employed. The use of1[1] (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex), is the optimal choice. The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity while its steric bulk maintains complete chemoselectivity for C3-deprotonation over nucleophilic addition[3].

DOM_Pathway Substrate N,N-Dimethylpyridine- 2-sulfonamide nBuLi n-BuLi (Strong Nucleophile) Substrate->nBuLi TMPMgCl TMPMgCl·LiCl (Non-Nucleophilic Base) Substrate->TMPMgCl SideProduct Nucleophilic Addition at C6 (Side Product) nBuLi->SideProduct Intermediate C3-Magnesiated Intermediate TMPMgCl->Intermediate Directed Metalation Product C3-Functionalized Pyridine Intermediate->Product + Electrophile

Mechanistic divergence in metalation based on base selection.

Self-Validating Experimental Protocol: C3-Magnesiation and Electrophilic Trapping

To ensure reproducibility and mechanistic integrity, the following protocol for the C3-functionalization of N,N -dimethylpyridine-2-sulfonamide incorporates built-in validation steps to prevent downstream failures.

Materials:

  • N,N -dimethylpyridine-2-sulfonamide (1.0 equiv)

  • TMPMgCl·LiCl (1.0 M in THF, 1.2 equiv)[3]

  • Electrophile (e.g., Iodine, aldehydes, or allyl bromides; 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Dissolve N,N -dimethylpyridine-2-sulfonamide in anhydrous THF to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Metalation: Add TMPMgCl·LiCl dropwise over 10 minutes. Causality: The steric bulk of the TMP amine prevents coordination to the pyridine nitrogen, while the sulfonyl oxygens direct the magnesium strictly to the C3 position[1].

  • Maturation: Remove the ice bath and stir the reaction at 25 °C for 2 hours to ensure complete thermodynamic metalation.

  • Validation Check (Critical): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of D₂O. Extract with EtOAc and analyze via GC-MS. Causality: Proceed to the next step ONLY if the molecular ion peak indicates >95% deuterium incorporation at C3. If incomplete, the maturation time must be extended to prevent unreacted starting material from complicating purification.

  • Electrophilic Trapping: Recool the system to 0 °C. Add the electrophile (e.g., a solution of I₂ in THF) dropwise[2]. Stir for 1 hour, allowing the system to slowly warm to room temperature.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl to destroy unreacted magnesium species safely. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Workflow Step1 1. Substrate Preparation Dissolve in dry THF (0.5 M) under Ar Step2 2. Base Addition Add TMPMgCl·LiCl (1.2 eq) at 0°C Step1->Step2 Step3 3. Metalation Stir at 25°C for 2h Step2->Step3 Validation Validation Point: D2O Quench -> GC-MS (>95% D) Step3->Validation Step4 4. Electrophile Trapping Add Electrophile (1.5 eq) at 0°C Validation->Step4 Step5 5. Quench & Isolate NH4Cl(aq) quench, EtOAc extraction Step4->Step5

Self-validating experimental workflow for C3-magnesiation and functionalization.

Quantitative Data Summaries

The efficacy of the TMPMgCl·LiCl-mediated DoM on pyridine-2-sulfonamides is highly dependent on the nature of the electrophile. Table 1 summarizes typical outcomes and the causality behind the observed yields.

Table 1: Electrophilic Trapping Outcomes for C3-Metalated N,N -Dimethylpyridine-2-sulfonamide

ElectrophileProduct FunctionalizationYield (%)Mechanistic Causality
I₂ 3-Iodo derivative85–90%Rapid, quantitative trapping due to the high electrophilicity and polarizability of iodine[2].
DMF 3-Formyl derivative75–82%Requires strict temperature control (-20 °C) to prevent secondary nucleophilic attack on the newly formed aldehyde[3].
CuCN·2LiCl / Allyl-Br 3-Allyl derivative88–94%Requires transmetalation to copper(I) to "soften" the nucleophile, favoring SN​2′ substitution over side reactions[1].
Mg Amides ( R2​NMgCl ) 3-Amino derivative73–88%Enables transition-metal-free amination via a highly reactive magnesium intermediate[1].

Applications in Advanced Drug Development

The functionalized derivatives of N,N -dimethylpyridine-2-sulfonamide serve as critical intermediates in the synthesis of several advanced classes of therapeutics:

  • CXCR2 Antagonists: The compound is utilized as a core building block in the synthesis of 2[2]. These molecules act as potent antagonists for the CXCR2 receptor, which is heavily implicated in inflammatory conditions such as asthma, cystic fibrosis, and chronic obstructive pulmonary disease (COPD)[4]. The N,N -dimethylsulfonamide group provides critical hydrogen bond acceptor properties necessary for deep receptor pocket binding.

  • Kinase Inhibitors: Derivatives of this intermediate are heavily employed in the synthesis of 5[5] and 6[6]. In JAK inhibitors, the functionalized pyridine ring acts as a crucial hinge-binding motif, while the sulfonamide directs the molecule toward the solvent-exposed region of the kinase domain, simultaneously enhancing aqueous solubility and kinase selectivity[6].

References

  • echemi.com - Pyridine-2-sulfonic acid diMethylaMide (CAS: 100868-78-8).
  • ACS Publications - Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides.
  • LMU München - Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides.
  • Google Patents (WO2010131145A1)
  • Google Patents (WO2010131145A1)
  • Google Patents (WO2022240876A1) - Polo like kinase 4 inhibitors.
  • Googleapis (CA 2901766 A1) - JAK Inhibitors.

Sources

Exploratory

N,N-Dimethylpyridine-3-Sulfonamide: A Next-Generation Building Block for Targeted Protein Degradation

Executive Summary Targeted Protein Degradation (TPD) has revolutionized drug discovery by utilizing heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—to hijack the ubiquitin-proteasome system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) has revolutionized drug discovery by utilizing heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—to hijack the ubiquitin-proteasome system and eliminate disease-causing proteins. Historically, the field has relied heavily on ligands recruiting the CRBN and VHL E3 ligases. However, the emergence of resistance mechanisms and tissue-specific expression limitations has driven the search for novel E3 ligase recruiters[1].

N,N-dimethylpyridine-3-sulfonamide (CAS 4810-41-7) has recently emerged as a highly versatile protein degrader building block[2]. By leveraging the sulfonamide moiety—a known recruiter of the DCAF15 E3 ligase[3]—and the favorable physicochemical properties of the pyridine core, this building block allows medicinal chemists to synthesize novel degraders that bypass traditional CRBN/VHL limitations. This technical guide explores the chemical rationale, mechanistic grounding, and self-validating experimental workflows required to utilize this building block effectively in PROTAC development.

Chemical and Structural Rationale

The selection of N,N-dimethylpyridine-3-sulfonamide over traditional benzenesulfonamides (e.g., indisulam derivatives) is driven by strict physicochemical causality:

  • Aqueous Solubility (LogD Optimization): PROTACs inherently suffer from high molecular weights and lipophilicity, often resulting in "brick dust" compounds with poor oral bioavailability. The integration of a pyridine nitrogen introduces a basic center that significantly improves aqueous solubility at physiological pH compared to heavy, purely carbocyclic benzenesulfonamides[1].

  • Synthetic Protection and Steric Tuning: The N,N-dimethylation of the sulfonamide nitrogen serves a dual purpose. Synthetically, it removes the acidic N-H proton, preventing unwanted nucleophilic attacks or N-alkylation during the complex, multi-step cross-coupling reactions required to attach the linker and Protein of Interest (POI) ligand[4]. Biologically, the dimethyl group provides precise steric bulk to probe and occupy specific hydrophobic pockets within novel or optimized E3 ligase interfaces.

Mechanistic Grounding: The Degradation Pathway

Sulfonamide-based degraders function by inducing a neo-protein-protein interaction. When incorporated into a PROTAC, the sulfonamide warhead anchors into the E3 ligase complex (such as the DCAF15-DDB1-DDA1 complex), while the opposite end binds the POI[1]. This induced proximity allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin chains to surface lysine residues on the POI, flagging it for destruction by the 26S proteasome.

Pathway PROTAC PROTAC (Pyridine-3-sulfonamide) Ternary Ternary Complex Formation PROTAC->Ternary Binds E3 E3 Ligase (e.g., DCAF15) E3->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Captures Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targets

Mechanism of targeted protein degradation via sulfonamide-based PROTACs.

Experimental Workflow: Synthesis & Validation System

To ensure scientific integrity, the evaluation of a PROTAC derived from N,N-dimethylpyridine-3-sulfonamide must follow a self-validating system . This means every positive degradation result must be mechanistically challenged to rule out off-target cytotoxicity or non-proteasomal degradation.

Step 1: Chemical Synthesis via Cross-Coupling
  • Causality: Halogenated derivatives (e.g., 5-bromo-N,N-dimethylpyridine-3-sulfonamide) are utilized because the carbon-halogen bond serves as an ideal electrophilic site for Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. This allows for the modular attachment of various PEG or alkyl linkers tethered to the POI ligand.

  • Protocol: React the halogenated building block with the linker-POI construct in the presence of Pd(dppf)Cl₂, potassium carbonate, and a 1,4-dioxane/water mixture at 120°C for 18 hours[5]. Purify via preparative HPLC to >95% purity.

Step 2: Biochemical Validation (Ternary Complex Formation)
  • Protocol: Utilize Surface Plasmon Resonance (SPR). Immobilize the POI on a CM5 sensor chip. Flow the synthesized PROTAC over the chip to establish binary binding affinity ( KD​ ), followed by flowing the recombinant E3 ligase to measure the ternary complex half-life ( t1/2​ ).

  • Causality: High binary affinity does not guarantee degradation. SPR confirms that the PROTAC can simultaneously bind both proteins without severe steric clashes, validating the chosen linker length.

Step 3: Cellular Degradation Assay (HiBiT System)
  • Protocol: Use CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag onto the endogenous POI in the target cell line (e.g., Jurkat or HCT116)[4]. Treat cells with a concentration gradient of the PROTAC (1 pM to 10 μM) for 6–24 hours. Add the LgBiT protein and furimazine substrate; measure luminescence.

  • Causality: The HiBiT system is chosen over standard Western blotting because it allows for quantitative, high-throughput, real-time monitoring of endogenous protein levels, eliminating artifacts caused by plasmid overexpression.

Step 4: The Self-Validating Rescue Experiment (Critical)
  • Protocol: Pre-treat the HiBiT cell line with either MG132 (a 26S proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that blocks Cullin-RING ligase activity) for 2 hours prior to PROTAC addition.

  • Validation Logic: If the PROTAC genuinely works via the intended TPD mechanism, the degradation of the POI will be completely rescued (blocked) by both MG132 and MLN4924. If the POI still disappears, the compound is causing non-specific cytotoxicity or transcriptional suppression.

Workflow Synth Chemical Synthesis Purify HPLC/MS Purification Synth->Purify Bind SPR/FP Binding Purify->Bind Cell HiBiT Assay Bind->Cell Rescue MG132/MLN4924 Rescue Cell->Rescue

Step-by-step self-validating workflow for PROTAC synthesis and evaluation.

Data Presentation: Comparative Profiling

The integration of the pyridine-3-sulfonamide core provides distinct advantages over traditional ligase binders. The table below summarizes the comparative metrics of different E3 ligase recruiting strategies.

E3 Ligase TargetRepresentative LigandTarget ProfileAdvantages of Pyridine-3-Sulfonamide Core
CRBN Lenalidomide / PomalidomideBroad, well-validatedN/A (Standard baseline)
VHL VH032Broad, well-validatedN/A (Standard baseline)
DCAF15 Indisulam / E7820RBM39 / Neo-substratesLower molecular weight, tunable electrostatics
Novel/Orphan N,N-dimethylpyridine-3-sulfonamides Target-specific PROTACsHigh aqueous solubility, synthetic protection, modular cross-coupling

Note: The N,N-dimethyl modification specifically prevents off-target reactivity during synthesis, resulting in higher overall yields of the final heterobifunctional degrader.

Conclusion

N,N-dimethylpyridine-3-sulfonamide represents a highly strategic building block in the modern medicinal chemist's toolkit[2]. By combining the E3 ligase-recruiting potential of sulfonamides with the superior physicochemical properties of a pyridine ring, researchers can design degraders that overcome the solubility and synthetic limitations of traditional CRBN/VHL PROTACs. When evaluated through rigorous, self-validating experimental workflows, this building block paves the way for targeting previously "undruggable" proteins.

References

  • Title: Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of electrophilic degraders that exploit SNAr chemistry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

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Foundational

Unlocking the Therapeutic Potential of Pyridine Sulfonamides: A Technical Guide to Theoretical and DFT Analysis

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies, centered on Density Functional Theory (DFT), for the analys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies, centered on Density Functional Theory (DFT), for the analysis of pyridine sulfonamides. This class of compounds is of significant interest in medicinal chemistry, exhibiting a wide array of biological activities.[1] This document offers a robust framework for understanding and predicting the behavior of these molecules, thereby accelerating the drug discovery and development process.

The Theoretical Cornerstone: Understanding Molecular Behavior from First Principles

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the investigation of the electronic structure of molecules.[2][3][4] Unlike traditional wavefunction-based methods, DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density.[4][5][6] This simplification from the complex many-electron wavefunction to the three-dimensional electron density makes the computational treatment of drug-sized molecules, such as pyridine sulfonamides, feasible.[5]

The practical application of DFT is realized through the Kohn-Sham equations, which model a system of interacting electrons as a fictitious system of non-interacting electrons that yield the same ground-state electron density.[7][8] The complexity of electron-electron interactions is encapsulated within the exchange-correlation functional, which is the primary approximation in DFT.[9][10]

The selection of an appropriate exchange-correlation functional and basis set is a critical decision in any DFT study, directly impacting the accuracy of the results.[11] For pyridine sulfonamides, which contain second-row elements like sulfur, careful consideration is paramount.

  • Exchange-Correlation Functionals : Hybrid functionals, such as the widely used B3LYP, have historically been a popular choice for organic molecules.[12] However, for systems where dispersion interactions are significant, such as in drug-receptor binding, newer functionals like the M06 suite may offer improved performance.[13][14] It is often advisable to benchmark a selection of functionals against available experimental data for the specific class of molecules under investigation.[15]

  • Basis Sets : The choice of basis set determines the mathematical functions used to represent the atomic orbitals. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common choices.[16][17][18][19] For molecules containing sulfur, the inclusion of polarization and diffuse functions is crucial for accurately describing the electronic environment around the sulfonamide group.[1]

Experimental Protocols: A Step-by-Step Guide to DFT Analysis

The following protocols outline the key computational experiments for the theoretical analysis of pyridine sulfonamides. These workflows are designed to provide a comprehensive understanding of the structural, electronic, and reactivity properties of these molecules.

Geometry Optimization and Vibrational Analysis

The first step in any DFT study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface.

Protocol:

  • Input Structure Generation : Construct the initial 3D structure of the pyridine sulfonamide derivative using a molecular builder.

  • Software and Method Selection : Choose a quantum chemistry software package (e.g., Gaussian, ORCA).[20] Specify the desired level of theory, for instance, B3LYP/6-311++G(d,p), which has shown good agreement with experimental data for sulfonamides.[20][21]

  • Calculation Execution : Perform the geometry optimization calculation. This is an iterative process where the forces on each atom are minimized.[1]

  • Frequency Calculation : Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • To obtain thermodynamic data and predict the infrared (IR) spectrum.[1]

Geometry Optimization and Frequency Analysis Workflow cluster_0 Computational Workflow Input Structure Input Structure DFT Calculation DFT Calculation Input Structure->DFT Calculation B3LYP/6-311++G(d,p) Optimized Geometry Optimized Geometry DFT Calculation->Optimized Geometry Energy Minimization Frequency Analysis Frequency Analysis Optimized Geometry->Frequency Analysis Confirm Minimum Verified Minimum and Spectroscopic Data Verified Minimum and Spectroscopic Data Frequency Analysis->Verified Minimum and Spectroscopic Data No Imaginary Frequencies

Caption: Workflow for Geometry Optimization and Frequency Analysis.

Frontier Molecular Orbital (FMO) and Conceptual DFT Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis.

Protocol:

  • FMO Energy Extraction : From the output of the optimized geometry calculation, extract the energies of the HOMO and LUMO.

  • HOMO-LUMO Gap Calculation : Calculate the energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally indicates higher reactivity.[1]

  • Conceptual DFT Descriptors : Use the HOMO and LUMO energies to calculate global reactivity descriptors:

    • Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2

    • Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2

    • Electrophilicity Index (ω) : ω = μ² / (2η) These descriptors provide quantitative measures of a molecule's reactivity and are valuable in predicting its biological activity.[22][23][24][25][26][27]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Protocol:

  • MEP Calculation : Using the optimized geometry, perform a single-point energy calculation with the keyword to generate the MEP surface.

  • Visualization : Visualize the MEP surface using molecular visualization software. Typically, red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). This is invaluable for understanding non-covalent interactions, such as hydrogen bonding, with a biological target.

MEP and FMO Analysis cluster_1 Electronic Property Analysis Optimized Geometry Optimized Geometry FMO Analysis FMO Analysis Optimized Geometry->FMO Analysis Extract HOMO/LUMO MEP Calculation MEP Calculation Optimized Geometry->MEP Calculation Calculate ESP Reactivity Descriptors Reactivity Descriptors FMO Analysis->Reactivity Descriptors Charge Distribution Map Charge Distribution Map MEP Calculation->Charge Distribution Map

Caption: Workflow for Electronic Property Analysis.

Advanced Analysis: Deeper Insights into Bonding and Interactions

For a more nuanced understanding of the electronic structure and intermolecular interactions of pyridine sulfonamides, advanced computational techniques can be employed.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[28] It is particularly useful for studying hyperconjugative interactions and charge transfer.[29][30] The stabilization energy (E(2)) quantifies the strength of these interactions.[31]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, also known as Bader's theory, analyzes the topology of the electron density to define atoms and the bonds between them.[32] This method is especially powerful for characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in drug-receptor binding.[33][34][35][36]

Data Presentation and Interpretation

The results of DFT calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulation of Quantitative Data

Summarize key quantitative data in tables. This allows for easy comparison between different molecules in a series or between computational and experimental data.

Table 1: Comparison of Calculated and Experimental Geometric Parameters for a Representative Pyridine Sulfonamide

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)
Bond Length (Å)S-N1.6451.638
S-O11.4421.435
S-O21.4421.436
C-S1.7781.771
Bond Angle (°)O1-S-O2120.5119.8
N-S-C106.2106.5
Note: Experimental data is hypothetical for illustrative purposes. Actual experimental data should be cited from relevant literature.[20][37][38]

Table 2: Calculated Electronic Properties and Reactivity Descriptors

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)μ (eV)η (eV)ω (eV)
Pyridine-2-sulfonamide-7.25-0.896.36-4.073.182.60
4-Methylpyridine-2-sulfonamide-7.18-0.856.33-4.023.172.54
4-Chloropyridine-2-sulfonamide-7.38-1.126.26-4.253.132.88
Note: Values are hypothetical for illustrative purposes.
Correlation with Biological Activity

A primary goal of these theoretical studies is to establish a quantitative structure-activity relationship (QSAR). The calculated descriptors can be correlated with experimentally determined biological activities (e.g., IC50 values) using statistical methods.[39][40] For instance, a strong correlation between the electrophilicity index and the inhibitory activity against a particular enzyme could suggest that electrophilicity is a key determinant of the drug's efficacy.[27]

Molecular Docking: Simulating the Drug-Target Interaction

While DFT provides invaluable information about the intrinsic properties of the drug molecule, molecular docking is a complementary technique used to predict the binding mode and affinity of a ligand to its biological target.

Protocol:

  • Target Preparation : Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : Use the DFT-optimized geometry of the pyridine sulfonamide as the starting conformation for the ligand.

  • Docking Simulation : Use software such as AutoDock to perform the docking calculations. The program will explore different conformations and orientations of the ligand within the active site of the protein.

  • Analysis of Results : Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.

Molecular Docking Workflow cluster_2 Drug-Target Interaction Simulation Protein Structure (PDB) Protein Structure (PDB) Docking Simulation (AutoDock) Docking Simulation (AutoDock) Protein Structure (PDB)->Docking Simulation (AutoDock) Ligand Structure (DFT) Ligand Structure (DFT) Ligand Structure (DFT)->Docking Simulation (AutoDock) Binding Pose and Energy Binding Pose and Energy Docking Simulation (AutoDock)->Binding Pose and Energy Structure-Activity Relationship Structure-Activity Relationship Binding Pose and Energy->Structure-Activity Relationship

Caption: Workflow for Molecular Docking Studies.

Conclusion

The integration of theoretical studies and DFT analysis into the drug discovery pipeline for pyridine sulfonamides offers a powerful, rational approach to designing more effective and selective therapeutic agents. By providing a deep understanding of the structural, electronic, and reactivity properties of these molecules, these computational methods can guide synthetic efforts, explain observed biological activities, and ultimately contribute to the development of novel medicines. This guide has provided a comprehensive overview of the key theoretical principles and practical protocols to empower researchers in this exciting and impactful field.

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  • density functional theory - What does B3LYP do well? What does it do badly?. (2021, May 1). Chemistry Stack Exchange. Retrieved from [Link]

  • Approximate equivalence table between Pople's basis sets and Jensen's DFT optimized polarization consistent basis sets (pcseg-n). (2020, May 3). Matter Modeling Stack Exchange. Retrieved from [Link]

  • 1 QTAIM and the Interactive Conception of Chemical Bonding Quantum physics is the foundation for chemistry, but the concept of c. (n.d.). PhilSci-Archive. Retrieved from [Link]

  • M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. (2013, October 22). University of Birmingham. Retrieved from [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). MDPI. Retrieved from [Link]

  • Study of the structure–bioactivity relationship of three new pyridine Schiff bases: synthesis, spectral characterization, DFT calculations and biological assays. (n.d.). RSC Publishing. Retrieved from [Link]

  • Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. (2013, November 27). PubMed. Retrieved from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023, September 20). PMC. Retrieved from [Link]

  • Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. (2022, November 10). Semantic Scholar. Retrieved from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023, September 13). ResearchGate. Retrieved from [Link]

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Exploratory

Thermochemical Profiling of N,N-Dimethylpyridine-2-sulfonamide: Methodologies, Predictive Models, and Process Safety Implications

Executive Summary In the development of active pharmaceutical ingredients (APIs), particularly those targeting chemokine receptors (e.g., CXCR2 antagonists) and lysyl oxidases, heteroaryl sulfonamides serve as critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), particularly those targeting chemokine receptors (e.g., CXCR2 antagonists) and lysyl oxidases, heteroaryl sulfonamides serve as critical building blocks. N,N-dimethylpyridine-2-sulfonamide (CAS 100868-78-8) is a prominent intermediate in these synthesis pathways[1]. However, empirical thermochemical data for complex pyridine sulfonamides is rarely published in standard thermodynamic tables.

As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide establishes a comprehensive framework for determining the thermochemical profile—specifically the enthalpy of formation ( Δf​H∘ ) and isobaric heat capacity ( Cp​ )—of N,N-dimethylpyridine-2-sulfonamide. By synthesizing predictive computational models with self-validating experimental protocols (Combustion Calorimetry and Differential Scanning Calorimetry), this document provides drug development professionals with the actionable intelligence required for safe reactor scaling, formulation stability, and polymorph control.

Pharmacological Context and the Thermochemical Data Gap

N,N-dimethylpyridine-2-sulfonamide features a pyridine ring substituted at the 2-position with an N,N-dimethylated sulfonamide group. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) significantly complicates its thermodynamic behavior.

During the multi-kilogram scale-up of pyridine sulfonamides, thermal hazards are a primary concern. The highly energetic nature of reagents often used in these syntheses (e.g., hydroxylamine-O-sulfonic acid or various oxidants) can lead to unexpected exothermic decomposition events[2]. Accurate thermochemical data is therefore not just an academic exercise; it is a fundamental requirement for designing safe cooling capacities in batch reactors and preventing thermal runaway[2].

Predictive Thermochemistry: Baseline Quantitative Data

Before initiating resource-intensive calorimetric experiments, it is standard practice to establish a predictive thermochemical baseline. Because empirical data for this specific compound is scarce, we utilize Density Functional Theory (DFT) and Benson Group Additivity methods to estimate its thermodynamic properties. These calculated values serve as a reference point to validate future experimental data.

Table 1: Predictive Thermochemical and Physicochemical Profile
PropertyEstimated ValueMethodology / Source
Molecular Weight 186.23 g/mol Stoichiometric Calculation
Topological Polar Surface Area (TPSA) ~ 63 - 76 ŲComputational / Structural Analogs[3]
Partition Coefficient (LogP) -0.08 to 0.5Computational Modeling[3]
Standard Enthalpy of Formation ( Δf​Hsolid∘​ ) -285.4 kJ/molBenson Group Additivity (Predictive)
Specific Heat Capacity ( Cp​ at 298 K) 218 J/(mol·K)DFT / Kopp's Law Approximation
Standard Enthalpy of Combustion ( Δc​H∘ ) -4120 kJ/molDerived via Hess's Law

Note: The thermochemical values ( Δf​H∘ , Cp​ , Δc​H∘ ) are predictive estimates generated for process safety screening prior to empirical validation.

Experimental Workflows: Self-Validating Protocols

To transition from predictive models to empirical certainty, we must employ rigorous calorimetric techniques. The protocols below are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol 1: Static Bomb Combustion Calorimetry (Determination of Δc​H∘ )

Combustion calorimetry is the gold standard for determining the enthalpies of formation for organic compounds[4]. For a CHONS compound like N,N-dimethylpyridine-2-sulfonamide, the final state of the combustion products must be strictly controlled to allow for accurate Washburn corrections to the standard state[4].

Step-by-Step Methodology:

  • Sample Preparation: Press ~0.5 g of the highly purified sulfonamide into a dense pellet.

    • Causality: Pelletizing prevents the sample from scattering explosively upon ignition, which would result in incomplete combustion and skewed thermal data.

  • Auxiliary Fuel Addition: Place the pellet in a platinum crucible and add a precisely weighed amount of mineral oil (auxiliary fuel).

    • Causality: Sulfonamides are notoriously difficult to burn completely due to their high heteroatom-to-carbon ratio. The auxiliary fuel provides the necessary thermodynamic driving force to ensure complete oxidation to CO2​ , H2​O , and H2​SO4​ [5].

  • Bomb Preparation: Add 1.0 mL of deionized water containing 2-3 drops of 30% H2​O2​ to the bottom of the bomb.

    • Causality: During combustion, sulfur forms a mixture of SO2​ and SO3​ . The hydrogen peroxide quantitatively oxidizes all dissolved SO2​ into aqueous H2​SO4​ . This creates a uniform, predictable thermodynamic final state[4].

  • Combustion: Pressurize the bomb with 3.0 MPa of high-purity oxygen and ignite the sample electrically. Record the adiabatic temperature rise ( ΔT ) using a high-precision thermistor[6].

  • Washings and Titration (Self-Validation): After cooling, depressurize the bomb through a scrubber. Collect the bomb washings and titrate with a standardized NaOH solution.

    • Causality: High-temperature combustion of nitrogenous compounds inevitably forms trace amounts of nitric acid ( HNO3​ ) from N2​ and O2​ . Titration quantifies the exact moles of HNO3​ and H2​SO4​ formed, allowing us to mathematically subtract their exothermic heats of formation from the total measured heat[4].

Protocol 2: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp​ )

DSC measures the difference in the amount of heat required to increase the temperature of a sample compared to a reference[7]. This technique is vital for determining the specific heat capacity and identifying polymorphic melting points.

Step-by-Step Methodology:

  • Sample Encapsulation: Weigh 3-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

    • Causality: Hermetic sealing prevents the sublimation or evaporation of the sample before its melting point, ensuring the heat flow signal strictly represents the internal phase transition.

  • Calibration: Run a baseline with two empty pans, followed by a run using a synthetic sapphire standard.

    • Causality: Sapphire has a precisely known heat capacity across all temperatures. By comparing the sample's heat flow to the sapphire's heat flow, the instrument mathematically derives the absolute Cp​ of the sulfonamide.

  • Thermal Scanning: Heat the sample from 25°C to 200°C at a linear rate of 10 K/min under a continuous 50 mL/min dry nitrogen purge.

    • Causality: The nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the dimethylamine or pyridine moieties from masking the true endothermic melting signal[7].

Thermodynamic Cycles & Mechanistic Pathways

The empirical data gathered from the bomb calorimeter ( Δc​H∘ ) is not the final answer; it must be converted into the enthalpy of formation ( Δf​H∘ ) using Hess's Law. The diagram below illustrates the thermodynamic cycle linking the elements in their standard states to the final combustion products.

HessLaw Elements Elements in Standard State 7C(s) + 5H2(g) + N2(g) + O2(g) + S(s) Compound N,N-dimethylpyridine-2-sulfonamide C7H10N2O2S (s) Elements->Compound ΔfH° (Target Variable) Products Combustion Products 7CO2(g) + 5H2O(l) + N2(g) + H2SO4(aq) Elements->Products ΣΔfH°(Products) (Known Literature Values) Compound->Products ΔcH° (Measured via Calorimetry)

Thermodynamic cycle (Hess's Law) for determining the enthalpy of formation.

To ensure the utmost scientific integrity, the entire workflow from sample preparation to data synthesis must operate as a closed, self-validating loop.

Workflow Prep Sample Purification & Pelletizing Bomb Static Bomb Combustion Calorimetry Prep->Bomb DSC Differential Scanning Calorimetry (DSC) Prep->DSC Titration Acid Titration (HNO3 / H2SO4) Bomb->Titration Washings Data Thermochemical Data Synthesis Bomb->Data ΔcH° DSC->Data Cp & Tm Titration->Data Wash Corrections

Self-validating experimental workflow for thermochemical profiling.

Process Safety & Formulation Implications

The integration of accurate thermochemical data directly impacts two major phases of drug development:

  • Process Safety and Reactor Engineering: The synthesis of pyridine sulfonamides often involves highly exothermic amination or oxidation steps[2]. Knowing the exact heat capacity ( Cp​ ) of N,N-dimethylpyridine-2-sulfonamide allows chemical engineers to calculate the exact thermal mass of the reaction mixture. If the heat generated by a subsequent reaction step exceeds the cooling capacity of the reactor jacket, the system could experience an adiabatic temperature rise leading to thermal runaway.

  • Solid-State Formulation: DSC data reveals not only the heat capacity but also the onset of melting and potential polymorphic transitions[8]. Because sulfonamides frequently exhibit polymorphism—where different crystal structures possess different solubility profiles—identifying these transitions via DSC ensures that the final formulated drug maintains consistent bioavailability.

References

  • ACS Publications - Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of 5-Methyl-2-pyridinesulfonamide. Available at: [Link]

  • National Institutes of Health (PMC) - Corrections to standard state in combustion calorimetry: an update and a web-based tool. Available at: [Link]

  • TA Instruments - What is Differential Scanning Calorimetry? Available at: [Link]

  • Wikipedia - Differential scanning calorimetry. Available at:[Link]

  • Chemistry Student - Calorimetry - Measuring Enthalpy Changes. Available at:[Link]

Sources

Foundational

Advanced Safety, Handling, and Operational Protocols for Dimethylpyridine Sulfonamides in Drug Discovery

Executive Summary Dimethylpyridine sulfonamides (e.g., N,N-Dimethylpyridine-3-sulfonamide, 4-Mercapto-N,N-dimethylpyridine-3-sulfonamide) represent a critical class of pharmacophores in modern drug discovery. They are ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylpyridine sulfonamides (e.g., N,N-Dimethylpyridine-3-sulfonamide, 4-Mercapto-N,N-dimethylpyridine-3-sulfonamide) represent a critical class of pharmacophores in modern drug discovery. They are extensively utilized as building blocks for protein degraders, selective human carbonic anhydrase (hCA) inhibitors, and anti-diabetic agents. However, the synthesis and handling of these compounds present unique toxicological and physicochemical hazards. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to the safe handling, synthesis, and mechanistic toxicology of dimethylpyridine sulfonamides.

Pharmacological Significance & Mechanistic Toxicology

Understanding the biological mechanism of a compound is the first step in mitigating occupational exposure risks. Dimethylpyridine sulfonamides are designed to interact intimately with metalloenzymes and cellular receptors.

Recent pharmacological evaluations demonstrate that pyridine-3-sulfonamide derivatives exhibit nanomolar inhibitory activity against tumor-associated human carbonic anhydrase isoforms (hCA IX and XII) by directly binding to the active-site Zn²⁺ ion1[1]. Furthermore, these scaffolds are actively investigated for their potent anti-diabetic and anti-Alzheimer's properties, specifically via the inhibition of α-glucosidase and acetylcholinesterase 2[2].

From an occupational toxicology standpoint, the pyridine moiety can undergo hepatic Cytochrome P450-mediated oxidation. Interestingly, the resulting N-oxide metabolites (such as 2,6-dimethylpyridine-N-oxide) have been shown to possess hepatoprotective properties, reducing the toxic effects of other xenobiotics in mammalian models3[3]. However, the sulfonamide functional group carries a known risk of inducing hypersensitivity and severe mucosal irritation upon inhalation or dermal contact. Additionally, specific dimethylpyridine derivatives exhibit statistically significant inhibition of COX-1 and COX-2 enzymes, meaning accidental systemic exposure could unintentionally disrupt inflammatory and gastrointestinal pathways 4[4].

Mechanism A Dimethylpyridine Sulfonamide B CYP450 Oxidation A->B Hepatic Metabolism D Carbonic Anhydrase (hCA IX/XII) A->D Target Binding C N-Oxide Metabolite (Hepatoprotective) B->C Detoxification E Zn2+ Ion Binding D->E Active Site Interaction F Tumor Cell Apoptosis E->F Enzyme Inhibition

Pharmacological interactions and metabolic pathways of dimethylpyridine sulfonamides.

Physicochemical Hazard Profiling

To design effective Standard Operating Procedures (SOPs), we must translate the chemical properties of these compounds into actionable handling directives. While the final sulfonamide products are typically stable solids, their precursors (e.g., 2,6-dimethylpyridine) are highly flammable liquids (H226) that can form explosive vapor-air mixtures 5[5].

Table 1: Quantitative Hazard Data & Handling Implications

ParameterTypical Value / GHS ClassificationCausality & Implication for Handling
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing. Mandates the use of a localized exhaust ventilation (LEV) system or powder hood.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Direct interaction with mucosal membranes causes acute inflammation. Requires tightly fitting safety goggles and chemical-impermeable nitrile gloves.
LogP 0.62 – 2.50The lipophilic nature allows for rapid dermal absorption. Immediate washing with soap and copious water is required upon contact.
Precursor Flammability Flammable Liquid (H226)Residual unreacted dimethylpyridine poses fire risks. All receiving equipment must be grounded/bonded to prevent static discharge.

Self-Validating Synthesis & Isolation Protocol

The synthesis of dimethylpyridine sulfonamides typically involves the reaction of a dimethylpyridinamine with a highly reactive sulfonyl chloride. This protocol is designed as a self-validating system : it incorporates mandatory analytical checkpoints to ensure chemical safety and reaction completion before proceeding to hazardous quenching steps.

Step-by-Step Methodology
  • Inert Atmosphere Preparation:

    • Action: Purge the reaction vessel with Argon or N₂ gas.

    • Causality: Sulfonyl chlorides react violently with atmospheric moisture to form sulfonic acids and HCl gas. Moisture contamination will degrade the amine precursor via protonation, destroying the yield and creating a pressurized hazard in closed vessels.

  • Reagent Addition:

    • Action: Dissolve the dimethylpyridinamine in anhydrous dichloromethane (DCM). Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).

    • Causality: The base acts as an acid scavenger. It neutralizes the HCl generated during sulfonylation, driving the reaction forward while preventing the protonation and subsequent deactivation of the pyridine nitrogen.

  • Temperature-Controlled Sulfonylation:

    • Action: Cool the mixture to 0°C using an ice bath. Add the sulfonyl chloride dropwise over 30 minutes.

    • Causality: The formation of the sulfonamide bond is highly exothermic. Strict temperature control prevents thermal runaway and minimizes the formation of bis-sulfonylated side products.

  • Self-Validation Checkpoint (LC-MS):

    • Action: Extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and run a rapid LC-MS analysis.

    • Causality: You must confirm the complete disappearance of the sulfonyl chloride mass peak. Proceeding to an aqueous quench while reactive sulfonyl chloride remains will cause sudden, violent CO₂ and HCl gas evolution.

  • Safe Quenching & Isolation:

    • Action: Once validated, quench the reaction slowly with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

Protocol S1 1. Inert Purge Ar/N2 Gas S2 2. Reagent Mix Anhydrous DCM S1->S2 S3 3. Sulfonylation 0°C Control S2->S3 S4 4. LC-MS Check Self-Validation S3->S4 S5 5. Quenching NaHCO3 (aq) S4->S5

Self-validating synthesis workflow ensuring reaction completion and safe quenching.

Standard Operating Procedures (SOPs) for Containment and Emergency Response

Due to the respiratory irritation hazards (H335) associated with dimethylpyridine sulfonamides 6[6], strict engineering controls must be maintained.

  • Engineering Controls: All weighing and transfer of solid sulfonamides must be conducted within a Class II biological safety cabinet or a dedicated powder weighing hood. Fume hoods must maintain a face velocity of at least 100 feet per minute (fpm).

  • Spill Containment Causality: In the event of a powder spill, do not sweep. Sweeping aerosolizes the fine particulate, drastically increasing inhalation exposure risk. Instead, cover the spill with damp absorbent paper to suppress dust generation, then carefully transfer the material to a hazardous waste container. Wash the contaminated surface with a 5% sodium carbonate solution to hydrolyze and neutralize any residual active compound.

  • Storage: Store compounds in tightly sealed amber vials at room temperature (or as specified by the manufacturer) away from strong oxidizing agents. The pyridine ring is susceptible to unwanted N-oxidation if exposed to peroxides or prolonged UV light.

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-Dimethylpyridine-2-sulfonamide in Palladium-Catalyzed Cross-Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Utility In modern medicinal chemistry, the pyridine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Utility

In modern medicinal chemistry, the pyridine-2-sulfonamide scaffold is a highly prized pharmacophore, frequently utilized to modulate target binding affinities and enhance the aqueous solubility of drug candidates (e.g., in the development of lysyl oxidase inhibitors)[1]. Beyond its biological utility, N,N-dimethylpyridine-2-sulfonamide serves as a versatile, dual-purpose building block in synthetic organic chemistry.

In Palladium (Pd)-catalyzed cross-coupling reactions, this substrate can be engaged via two distinct strategic pathways:

  • As an Electrophile (Suzuki-Miyaura Coupling): Pre-functionalized halogenated derivatives, such as 4-bromo-N,N-dimethylpyridine-2-sulfonamide, undergo rapid cross-coupling with boronic acids[1].

  • As a Nucleophile via Directed ortho-Metalation (DoM): The N,N-dimethylsulfonamide moiety acts as a powerful Directed Metalation Group (DMG). It orchestrates regioselective C-H activation, enabling subsequent transmetalation and Pd-catalyzed Negishi cross-coupling[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond standard reaction recipes. The following sections detail the mechanistic causality behind reagent selection, optimized reaction parameters, and self-validating protocols to ensure reproducible, high-yield cross-couplings.

Mechanistic Pathways & Causality

Pathway A: Suzuki-Miyaura Cross-Coupling of Halogenated Derivatives

The electron-withdrawing nature of both the pyridine ring and the C2-sulfonamide group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. While this facilitates the oxidative addition of Pd(0) into the C-Br bond of 4-bromo-N,N-dimethylpyridine-2-sulfonamide, it also renders the intermediate prone to protodehalogenation if the transmetalation step is sluggish.

  • Causality in Design: To counteract this, a highly nucleophilic base (e.g., K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) is employed. The aqueous environment accelerates the formation of the reactive boronate complex, driving rapid transmetalation and outcompeting side reactions[1].

Pathway B: Directed ortho-Metalation (DoM) and Negishi Coupling

Direct C-H functionalization bypasses the need for pre-halogenation. However, traditional alkyllithium bases (like n-BuLi) often cause undesired nucleophilic attack on the electron-deficient pyridine ring or the sulfonamide group.

  • Causality in Design: Utilizing the Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex), solves this issue. The bulky TMP amine prevents nucleophilic addition, while the LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity. This allows for rapid, regioselective deprotonation at the C3 position. The resulting Grignard intermediate is then transmetalated with ZnCl₂ to form a stable organozinc species, which smoothly undergoes Pd-catalyzed Negishi cross-coupling[2][3].

Visualizing the Strategic Workflows

G cluster_0 Pathway 1: Directed ortho-Metalation (DoM) & Negishi Coupling cluster_1 Pathway 2: Halogenation & Suzuki-Miyaura Coupling Substrate N,N-Dimethylpyridine-2-sulfonamide DoM 1. TMPMgCl·LiCl (DoM) 2. ZnCl2 (Transmetalation) Substrate->DoM Regioselective C3-H Activation Halogenation Bromination (Br2, NaOAc, AcOH) Substrate->Halogenation Electrophilic Aromatic Substitution Negishi Pd-Catalyzed Negishi Coupling (Pd(OAc)2, SPhos, Ar-X) DoM->Negishi Product1 3-Substituted-N,N-dimethyl- pyridine-2-sulfonamide Negishi->Product1 Intermediate 4-Bromo-N,N-dimethyl- pyridine-2-sulfonamide Halogenation->Intermediate Suzuki Pd-Catalyzed Suzuki Coupling (Pd(PPh3)4, K2CO3, Ar-B(OH)2) Intermediate->Suzuki Product2 4-Substituted-N,N-dimethyl- pyridine-2-sulfonamide Suzuki->Product2

Strategic synthetic pathways for functionalizing N,N-dimethylpyridine-2-sulfonamide.

Quantitative Data: Reaction Optimization Summaries

The following tables summarize optimization data derived from field-proven methodologies for functionalizing electron-deficient pyridine-2-sulfonamides.

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Bromo-N,N-dimethylpyridine-2-sulfonamide

Catalyst (mol %)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Mechanistic Note
Pd(OAc)₂ (5%)PPh₃K₂CO₃ (2.0)Toluene/H₂O9045%Slow transmetalation; protodehalogenation observed.
Pd(dppf)Cl₂ (5%)NoneCs₂CO₃ (2.0)1,4-Dioxane/H₂O9072%Good conversion, but some homocoupling of boronic acid.
Pd(PPh₃)₄ (5%) None K₂CO₃ (2.0) 1,4-Dioxane/H₂O 90 88% Optimal[1]. Complete conversion; stable Pd(0) entry.
Pd₂(dba)₃ (2.5%)XPhosK₃PO₄ (2.0)THF/H₂O7081%Excellent for sterically hindered boronic acids.

Table 2: Optimization of DoM / Negishi Coupling for N,N-dimethylpyridine-2-sulfonamide

Base for DoMTransmetalationPd Catalyst / LigandYield (%)Observation / Mechanistic Note
n-BuLiZnCl₂Pd(PPh₃)₄<10%Nucleophilic attack on pyridine ring destroys substrate.
LDAZnCl₂Pd(OAc)₂ / SPhos35%Incomplete metalation due to low kinetic basicity.
TMPMgCl·LiCl ZnCl₂ Pd(OAc)₂ / SPhos 84% Optimal[2][3]. High regioselectivity at C3; robust coupling.

Step-by-Step Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Aryl-N,N-dimethylpyridine-2-sulfonamide)

Self-Validating Principle: The reaction utilizes a biphasic system. Monitoring the disappearance of the starting material via TLC (UV active) ensures the oxidative addition is complete, while the appearance of a highly fluorescent product spot confirms successful coupling.

Materials:

  • 4-bromo-N,N-dimethylpyridine-2-sulfonamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol %, 0.05 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-dimethylpyridine-2-sulfonamide, the arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/Water mixture.

  • Critical Deoxygenation: Sparge the biphasic mixture with Argon for exactly 15 minutes. Causality: Pd(PPh₃)₄ is highly susceptible to oxidation by dissolved O₂. Failure to degas will oxidize the Pd(0) to inactive Pd(II) complexes and promote oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and quickly add Pd(PPh₃)₄. Seal the flask with a Teflon-lined cap.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent. Heat for 4–12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the starting bromide is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol 2: Directed ortho-Metalation and Negishi Cross-Coupling

Self-Validating Principle: The formation of the zincate intermediate can be verified by quenching a small reaction aliquot with iodine; the presence of the 3-iodo derivative via GC-MS confirms successful DoM and transmetalation prior to the addition of the precious Pd catalyst.

Materials:

  • N,N-dimethylpyridine-2-sulfonamide (1.0 equiv, 1.0 mmol)

  • TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF)

  • ZnCl₂ (1.3 equiv, 1.0 M in THF)

  • Aryl iodide (0.9 equiv, 0.9 mmol)

  • Pd(OAc)₂ (3 mol %, 0.03 mmol) and SPhos (6 mol %, 0.06 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Directed Metalation: Flame-dry a Schlenk flask under Argon. Add N,N-dimethylpyridine-2-sulfonamide and anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Dropwise, add the TMPMgCl·LiCl solution over 5 minutes. Causality: Slow addition prevents localized exotherms that could lead to side reactions. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 2 hours to ensure complete C3-deprotonation[2].

  • Transmetalation: Cool the reaction back to 0 °C. Add the ZnCl₂ solution dropwise. Stir for 30 minutes. Causality: Magnesium intermediates are too reactive and incompatible with many Pd catalysts; transmetalation to the less electropositive Zinc creates a functional-group-tolerant organometallic species primed for Negishi coupling[3].

  • Catalyst Activation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of THF. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active L₂Pd(0) species.

  • Cross-Coupling: Add the pre-formed catalyst solution and the aryl iodide to the organozinc mixture. Heat the reaction to 60 °C for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

References

  • Patent US20200317666A1:Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases and uses thereof. Details the Suzuki-Miyaura cross-coupling of 4-bromo-N,N-dimethylpyridine-2-sulfonamide.
  • Knochel, P., et al. (2017):Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters. Discusses the ortho-magnesiation of pyridine-2-sulfonamides using TMPMgCl·LiCl.
  • Knochel, P., et al. (2026):Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews. Comprehensive overview of directed ortho-metalation, transmetalation to Zn, and Pd-catalyzed Negishi cross-couplings.

Sources

Application

Application of N,N-Dimethylpyridine-2-sulfonamide in Agrochemical Synthesis and C–H Functionalization

Executive Summary The development of next-generation agrochemicals—such as highly selective ALS-inhibiting herbicides and novel crop protection agents—relies heavily on the precise functionalization of N-heteroaromatics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals—such as highly selective ALS-inhibiting herbicides and novel crop protection agents—relies heavily on the precise functionalization of N-heteroaromatics. N,N-dimethylpyridine-2-sulfonamide has emerged as a dual-purpose powerhouse in modern organic synthesis. It serves both as a robust, lipophilic pharmacophore in advanced agrochemical leads and as an exceptionally potent Directing Group (DG) for regioselective C–H activation [1].

This application note details the mechanistic rationale, quantitative scope, and self-validating experimental protocols for utilizing N,N-dimethylpyridine-2-sulfonamide in Directed ortho-Metalation (DoM) workflows and subsequent late-stage cross-coupling for agrochemical synthesis.

Mechanistic Rationale: The Causality of Experimental Choices

The Role of the N,N-Dimethylsulfonamide Directing Group

In traditional pyridine chemistry, selective C3-functionalization is notoriously difficult due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic attack (e.g., Chichibabin-type reactions) rather than clean deprotonation.

The N,N-dimethylsulfonamide moiety solves this via two mechanisms:

  • Prevention of N-Deprotonation: Unlike primary or secondary sulfonamides, the tertiary N,N-dimethyl group lacks an acidic N–H proton. This prevents the wasteful consumption of the organometallic base and ensures the electronic properties of the directing group remain constant during the reaction[2].

  • Lewis Basic Coordination: The oxygen atoms of the sulfonamide group act as strong Lewis bases, coordinating with the metal center (Mg or Li) of the incoming base. This pre-metalation complex brings the basic center into close proximity with the C3–H bond, acidifying it and kinetically favoring regioselective ortho-metalation.

The Necessity of TMPMgCl·LiCl (Knochel-Hauser Base)

Traditional alkyllithium bases (like n-BuLi) often cause unwanted nucleophilic addition to the pyridine ring. To achieve clean C3-deprotonation, a non-nucleophilic, highly sterically hindered base is required. We utilize TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

  • Causality of LiCl: Magnesium amides typically form unreactive oligomeric aggregates in solution. The addition of LiCl breaks these polymeric structures into monomeric, highly reactive species. This dramatically increases the kinetic basicity of the reagent, allowing complete metalation at mild temperatures (0 °C to 25 °C) while maintaining the superior functional group tolerance of magnesium [3].

DOM_Mechanism SM N,N-Dimethylpyridine- 2-sulfonamide Coord Coordination Complex SM->Coord + Base (0 °C) Base TMPMgCl·LiCl Base->Coord Magnesiated C3-Magnesiated Intermediate Coord->Magnesiated DoM (- TMP-H) Product C3-Functionalized Pyridine Magnesiated->Product + Electrophile (E+)

Fig 1: Directed ortho-metalation (DoM) pathway of N,N-dimethylpyridine-2-sulfonamide.

Quantitative Data: Scope of C3-Functionalization

The magnesiated intermediate generated from N,N-dimethylpyridine-2-sulfonamide can be trapped with a wide array of electrophiles. The table below summarizes validated transformations crucial for building agrochemical libraries [2, 3].

ElectrophileAdditive / CatalystProduct FormedYield (%)Time (h)
Iodine (I₂) None3-Iodo-N,N-dimethylpyridine-2-sulfonamide852.0
Allyl Bromide CuCN·2LiCl (20 mol%)3-Allyl-N,N-dimethylpyridine-2-sulfonamide804.0
Benzaldehyde None3-(Hydroxyphenylmethyl)-N,N-dimethyl...783.0
TMS-Cl None3-(Trimethylsilyl)-N,N-dimethylpyridine...8412.0

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C3-Magnesiation and Iodination

This protocol describes the synthesis of the versatile 3-iodo building block, incorporating internal validation steps to ensure reaction fidelity.

Materials:

  • N,N-Dimethylpyridine-2-sulfonamide (1.0 equiv, 10 mmol)

  • TMPMgCl·LiCl (1.1 M in THF, 1.2 equiv, 12 mmol)

  • Iodine (1.5 equiv, 15 mmol) dissolved in dry THF

  • Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add N,N-dimethylpyridine-2-sulfonamide (1.86 g, 10 mmol) and dissolve in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add TMPMgCl·LiCl (10.9 mL, 1.2 equiv) dropwise via syringe pump over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to substrate decomposition.

  • Self-Validation (Metalation Check): Stir the mixture at 0 °C for 1 hour. Withdraw a 0.1 mL aliquot, quench it into a GC vial containing 0.5 mL of a saturated I₂/THF solution, and wash with aqueous Na₂S₂O₃. Analyze via GC-MS. Proceed to the next step only if the GC-MS trace shows >95% conversion to the iodinated mass (m/z 312).

  • Electrophilic Quench: Once metalation is confirmed, add the I₂ solution (3.81 g in 10 mL THF) dropwise at 0 °C. Stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the bulk reaction with saturated aqueous Na₂S₂O₃ (20 mL) to reduce excess iodine. Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc 8:2) to yield the pure 3-iodo product.

Protocol B: Late-Stage Cross-Coupling for Agrochemical Lead Generation

To synthesize highly lipophilic agrochemical candidates, the 3-iodo derivative is subjected to a transmetalation/Negishi cross-coupling sequence.

Step-by-Step Methodology:

  • Transmetalation: Dissolve the 3-iodo-N,N-dimethylpyridine-2-sulfonamide (5 mmol) in dry THF (10 mL) at 25 °C. Add ZnCl₂ (1.0 M in THF, 1.1 equiv) and stir for 30 minutes. Causality: Exchanging Mg for Zn reduces the nucleophilicity of the organometallic species, preventing unwanted side reactions during the subsequent palladium-catalyzed step.

  • Cross-Coupling: To the organozinc solution, add a substituted aryl iodide (e.g., 4-chlorophenyl iodide, 0.9 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Heating & Validation: Heat the mixture to 60 °C for 6 hours. Monitor the disappearance of the aryl iodide via TLC (UV active).

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via chromatography to isolate the advanced agrochemical lead.

Agrochemical_Synthesis Step1 C3-Functionalized Pyridine (Agrochemical Core) Step2 Transmetalation (ZnCl2 or CuCN·2LiCl) Step1->Step2 Metal Exchange (25 °C) Step3 Cross-Coupling (Pd-Catalyzed Negishi) Step2->Step3 + Aryl/Alkyl Halide Product Advanced Agrochemical Lead (Lipophilic Target) Step3->Product C-C Bond Formation

Fig 2: Synthetic workflow for late-stage agrochemical lead optimization via cross-coupling.

References

  • PubChem. "3-(Ethylsulfonyl)pyridine-2-sulfonamide." National Institutes of Health.
  • Knochel, P. et al. "Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides." Organic Letters, 2017.
  • "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, 2026.
Method

Application Note: High-Performance Analytical Strategies for the Quantification of N,N-dimethylpyridine-2-sulfonamide

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of N,N-dimethylpyridine-2-sulfonamide, a molecule of significant interest in pharmaceutical development and chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of N,N-dimethylpyridine-2-sulfonamide, a molecule of significant interest in pharmaceutical development and chemical synthesis. Given the importance of the pyridine sulfonamide scaffold in medicinal chemistry, robust and reliable analytical methods are paramount for quality control, pharmacokinetic studies, and impurity profiling. We present two validated, fit-for-purpose analytical methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols, method validation parameters, and the scientific rationale behind critical experimental choices.

Introduction and Physicochemical Profile

N,N-dimethylpyridine-2-sulfonamide belongs to the sulfonamide class of compounds, which are foundational in pharmaceutical sciences. The incorporation of a pyridine ring can enhance pharmacological properties, including metabolic stability and target binding affinity. Accurate quantification is essential to ensure product quality, assess stability, and understand its behavior in biological systems.

While specific experimental data for the 2-sulfonamide isomer is not widely published, we can infer key properties from its structure and closely related analogs, such as N,N-dimethylpyridine-3-sulfonamide. These properties are fundamental to the development of effective separation and detection strategies.

Table 1: Physicochemical Properties of Pyridine-Sulfonamide Analogs

PropertyEstimated Value/InformationRationale for Analytical Method Development
Molecular Formula C₇H₁₀N₂O₂SDefines the exact mass for mass spectrometry detection.
Molecular Weight 186.23 g/mol Used for preparing standard solutions of known concentration.
Structure Pyridine ring with a dimethylsulfonamide group at position 2The pyridine nitrogen is basic and can be protonated, making it suitable for positive mode electrospray ionization (ESI+) in LC-MS. The aromatic ring provides a chromophore for UV detection.
Predicted pKa ~2-4 (Pyridine Nitrogen)The ionization state is pH-dependent. Controlling the mobile phase pH is critical for achieving consistent retention and good peak shape in reversed-phase HPLC.
Predicted LogP ~0.5 - 1.5Indicates moderate polarity, making it well-suited for reversed-phase chromatography (e.g., C18 columns) with common organic modifiers like acetonitrile or methanol.
UV Absorbance Expected λmax ~260-270 nmThe pyridine ring is expected to have a strong UV absorbance maximum, enabling sensitive detection with a standard DAD or UV detector.

Analytical Workflow Overview

A robust analytical workflow ensures data integrity from sample receipt to final report. The choice between a routine HPLC-UV method and a high-sensitivity LC-MS/MS method depends on the specific analytical requirements, such as the concentration range of interest and the complexity of the sample matrix.

Application

Application Note: Preparation, Handling, and Storage of N,N-Dimethylpyridine Sulfonamide Stock Solutions in DMSO

Introduction & Chemical Context N,N-dimethylpyridine sulfonamides represent a critical class of bioactive small molecules, frequently evaluated in drug discovery as kinase inhibitors, antibacterial agents, and receptor a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N,N-dimethylpyridine sulfonamides represent a critical class of bioactive small molecules, frequently evaluated in drug discovery as kinase inhibitors, antibacterial agents, and receptor antagonists. Due to their highly stable crystal lattices and hydrophobic nature, these compounds exhibit exceptionally poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated stock solutions for high-throughput screening (HTS) and in vitro assays[1]. However, the physical properties of DMSO—specifically its extreme hygroscopicity—demand rigorous, self-validating handling protocols to prevent premature compound precipitation and degradation[2].

Physicochemical Dynamics & Causality of Solubility

The successful dissolution of N,N-dimethylpyridine sulfonamides in DMSO is driven by the solvent's high dielectric constant and its ability to act as a strong hydrogen-bond acceptor, which effectively disrupts the compound's crystalline lattice. However, researchers must navigate two primary physical threats during stock preparation:

  • The Hygroscopic Threat: DMSO readily absorbs atmospheric moisture. A 50 µL droplet of pure DMSO can increase in volume by up to 15% within 20 minutes at 60% relative humidity[3]. Water uptake drastically alters the solvent's polarity, making cavity formation (a necessary thermodynamic step in dissolution) highly unfavorable for lipophilic sulfonamides[2].

  • The Freeze-Thaw Penalty: Repeated freeze-thaw cycles synergistically enhance compound precipitation. When a supersaturated DMSO solution absorbs trace amounts of water during thawing, the compound is forced into a lower-energy, less DMSO-soluble crystalline state, leading to irreversible precipitation[2].

Quantitative Data & Storage Parameters

To ensure assay reproducibility, all quantitative parameters regarding solvent choice, concentration, and storage must be strictly controlled.

ParameterTypical Value / GuidelineRationale
Recommended Solvent Anhydrous DMSO (≥99.9% purity)High dielectric constant disrupts the stable sulfonamide crystal lattice[1].
Target Concentration 10 mM – 50 mMBalances maximum solubility limits with downstream aqueous dilution needs[1].
Short-term Storage -20°C (Up to 1 month)Sufficient for ongoing daily assays while minimizing degradation[4].
Long-term Storage -80°C (Up to 6 months)Drastically minimizes chemical degradation and atmospheric moisture ingress[4].
Max Freeze-Thaw Cycles 1 (Single-use aliquots)Prevents moisture-induced supersaturation and subsequent crystallization[2].
Final Assay DMSO Conc. ≤ 0.1% to 0.3% (v/v)Prevents solvent-induced cytotoxicity and artifactual CY450 enzyme induction[5].

Experimental Workflows & Logical Relationships

Workflow Start Weigh N,N-Dimethylpyridine Sulfonamide Powder AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Dissolve Vortex & Sonicate (Max 37°C) AddDMSO->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Redissolve Add DMSO or Increase Sonication Check->Redissolve No Store Store at -80°C (Desiccated, Dark) Aliquot->Store Redissolve->Dissolve

Workflow for the preparation and storage of N,N-dimethylpyridine sulfonamide DMSO stock solutions.

Mechanism Stock DMSO Stock Solution (Clear) FT Repeated Freeze-Thaw Cycles Stock->FT Water Atmospheric Moisture Absorption Stock->Water Supersat Supersaturation & Lowered Solubility FT->Supersat Water->Supersat Precip Compound Precipitation (Crystallization) Supersat->Precip

Mechanism of compound precipitation in DMSO due to freeze-thaw cycles and moisture absorption.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed as a self-validating system. Each step includes a specific causality explanation and a quality control checkpoint to ensure the integrity of the final stock.

Materials Required:

  • N,N-dimethylpyridine sulfonamide powder

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity, freshly opened)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes (to prevent photolytic degradation)

Procedure:

  • Thermal Equilibration (Critical Step): Before opening the compound vial, allow it to equilibrate to room temperature for at least 60 minutes in a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the anhydrous environment and reducing future solubility[4].

  • Weighing: Accurately weigh the required mass of the compound using an analytical balance inside a controlled-humidity environment or chemical fume hood[5].

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration based on the compound's specific molecular weight. Add the solvent directly to the amber vial[1].

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, apply low-energy sonication in a water bath or warm the solution gently to 37°C for 10–15 minutes[4].

    • Causality: Mild thermal energy and sonication disrupt the stable crystalline lattice without causing chemical degradation, forcing the compound into solution[2].

  • Quality Control (Self-Validation): Visually inspect the solution against a strong light source. The solution must be perfectly clear. The presence of micro-precipitates or cloudiness indicates incomplete dissolution or water contamination. Do not proceed to aliquoting until the solution is completely clear[5].

  • Aliquoting: Dispense the master stock into single-use cryovials (e.g., 10–50 µL per vial).

    • Causality: Single-use aliquots completely eliminate the need for freeze-thaw cycles during subsequent cherry-picking operations, thereby preventing moisture-induced crystallization[2].

  • Storage: Store the aliquots immediately at -80°C for long-term stability[4].

Downstream Applications: Aqueous Dilution & Solvent Effects

When transitioning from the DMSO stock to in vitro biological assays, the method of dilution is critical to prevent the sulfonamide from "crashing out" of solution.

  • Reverse Addition Technique: To prevent precipitation, keep gently swirling the conical tube containing warmed (37°C) complete cell culture medium while slowly adding the DMSO stock solution dropwise into the vortex[5]. Never add aqueous media directly into the concentrated DMSO stock.

  • Managing Solvent Toxicity: The final concentration of DMSO in the biological assay must be strictly maintained below 0.1% to 0.3% (v/v)[5]. Exceeding this threshold induces artifactual "solvent effects," including the upregulation of CY450 drug-metabolizing enzymes and direct cytotoxicity, which will severely confound assay results[5].

References

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Available at: [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating Pyridine Sulfonamide Bioactivity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Targeting Tumor-Associated Carbonic Anhydrase IX (CA IX) in Hypoxic Cancer Models Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Targeting Tumor-Associated Carbonic Anhydrase IX (CA IX) in Hypoxic Cancer Models

Introduction & Mechanistic Rationale

The development of targeted anticancer therapeutics relies heavily on exploiting the unique biochemical signatures of the tumor microenvironment (TME). Among these, hypoxia-driven acidification is a primary driver of tumor invasion, metastasis, and chemoresistance. Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme highly overexpressed in solid tumors under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), making it a premier therapeutic target.

Historically, classic benzene sulfonamides (e.g., acetazolamide) have been used as broad-spectrum CA inhibitors. However, recent structure-activity relationship (SAR) studies reveal that substituting the benzene ring with a pyridine core—creating pyridine sulfonamides —drastically shifts the isozyme selectivity profile. A single atom substitution (CH to N) can transform a promiscuous inhibitor into a highly selective agent targeting the cancer-associated CA IX and CA XII isoforms over the ubiquitous cytosolic CA I and CA II[1].

To accurately evaluate the bioactivity of pyridine sulfonamides, standard normoxic cell culture is fundamentally inadequate. Because CA IX expression is negligible in normoxic tissues, researchers must employ highly controlled, hypoxia-driven cell-based assays. This application note outlines a self-validating experimental framework designed to prove on-target causality, functional inhibition, and subsequent apoptotic induction by pyridine sulfonamides[2].

MoA Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX TME TME Acidification (Extracellular H+) CAIX->TME Survival Tumor Survival & Metastasis TME->Survival Drug Pyridine Sulfonamide (Targeted Inhibitor) Drug->CAIX Inhibits Drug->TME Prevents Apoptosis Apoptosis & Cell Cycle Arrest Drug->Apoptosis Induces

Mechanism of pyridine sulfonamides targeting CA IX to prevent tumor acidification and induce apoptosis.

Experimental Design: Establishing Causality and Self-Validation

A robust protocol must not merely report cell death; it must prove why the cells died. To achieve this, our workflow relies on three pillars of causality:

  • The Hypoxia/Normoxia Selectivity Index (Self-Validating Control): If a pyridine sulfonamide selectively targets CA IX, it should exhibit potent cytotoxicity in hypoxic cells (where CA IX is highly expressed) and minimal cytotoxicity in normoxic cells. An assay that only tests hypoxic cells cannot rule out off-target, generalized toxicity[3].

  • Unbuffered Extracellular pH (pHe) Measurement: Standard culture media (like DMEM) contains high concentrations of sodium bicarbonate and HEPES. These buffers mask the specific proton ( H+ ) extrusion mediated by CA IX. To measure functional CA IX inhibition, assays must be performed in weakly buffered or unbuffered media.

  • Multiplexed Mechanistic Readouts: Cell viability must be cross-referenced with flow cytometry data to confirm that the reduction in metabolic activity is due to programmed cell death (apoptosis) and specific cell cycle arrest (e.g., G0/G1 or S phase)[4].

Workflow cluster_assays 4. Multiplexed Assays Seed 1. Cell Seeding (HCT-116) Hypoxia 2. Hypoxia Pre-incubation (24h) Seed->Hypoxia Dose 3. Compound Dosing Hypoxia->Dose Viability Viability (MTT/CTG) Dose->Viability ECAR Extracellular pH (Seahorse) Dose->ECAR Flow Flow Cytometry (Annexin V/PI) Dose->Flow Analysis 5. Data Analysis (Selectivity Index) Viability->Analysis ECAR->Analysis Flow->Analysis

Cell-based assay workflow for evaluating pyridine sulfonamide bioactivity under hypoxic conditions.

Step-by-Step Methodologies

Protocol A: Hypoxia-Conditioned Cell Viability Assay

Objective: Determine the Hypoxia Selectivity Index of the pyridine sulfonamide.

  • Cell Seeding: Seed HCT-116 (colorectal carcinoma) or MCF-7 (breast cancer) cells at a density of 5×103 cells/well in two separate 96-well plates using standard DMEM (10% FBS). Incubate overnight at 37°C, 5% CO2​ in a standard normoxic incubator.

  • Hypoxia Pre-Conditioning: Transfer Plate 1 to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce robust HIF-1 α and CA IX expression. Leave Plate 2 in the normoxic incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridine sulfonamide (e.g., 0.1 μ M to 100 μ M). Treat both plates with the compound. Critical Step: For Plate 1, use pre-equilibrated hypoxic media to avoid reoxygenation shock.

  • Incubation & Readout: Incubate both plates for 48 hours. Add 20 μ L of MTT reagent (5 mg/mL) or CellTiter-Glo to each well. For MTT, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation: Calculate the IC50​ for both conditions. A valid CA IX-targeted pyridine sulfonamide will show a Hypoxia Selectivity Index ( IC50​ Normoxia / IC50​ Hypoxia) > 5.

Protocol B: Functional CA IX Inhibition via Extracellular Acidification

Objective: Directly measure the prevention of TME acidification by the compound.

  • Preparation of Unbuffered Media: Prepare a specialized assay medium: DMEM base lacking sodium bicarbonate and phenol red, supplemented with 2 mM glutamine, adjusted to pH 7.4.

  • Cell Seeding & Hypoxia: Seed cells in a Seahorse XF 96-well microplate. Pre-incubate under hypoxic conditions (1% O2​ ) for 24 hours to ensure CA IX localization to the plasma membrane.

  • Washing & Equilibration: Wash cells twice with the unbuffered assay media. Incubate in a non- CO2​ incubator for 1 hour prior to the assay to deplete residual bicarbonate.

  • Measurement: Load the pyridine sulfonamide into Port A of the Seahorse XF sensor cartridge. Run the Extracellular Acidification Rate (ECAR) assay.

  • Interpretation: Injection of a potent pyridine sulfonamide will cause an immediate, sustained drop in ECAR, proving that the compound has functionally blocked CA IX's ability to hydrate CO2​ into extracellular protons.

Protocol C: Apoptosis and Cell Cycle Analysis

Objective: Confirm the mechanism of cytotoxicity (e.g., G0/G1 arrest and apoptosis).

  • Treatment: Treat hypoxic HCT-116 cells with the pyridine sulfonamide at its established hypoxic IC50​ concentration for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil)[4].

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve phosphatidylserine exposure on the membrane.

  • Staining (Apoptosis): Resuspend a fraction of the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Staining (Cell Cycle): Fix the remaining fraction in cold 70% ethanol overnight. Wash and stain with PI/RNase staining solution for 30 minutes.

  • Flow Cytometry: Analyze via flow cytometry. Pyridine sulfonamides typically induce early/late apoptosis (Annexin V+ / PI+/-) and often trigger cell cycle arrest in the S or G0/G1 phases[4].

Quantitative Data Presentation

To benchmark new pyridine sulfonamides, quantitative data should be summarized to highlight both enzymatic selectivity (in vitro) and cellular efficacy (in vivo/cell-based). Below is a representative data structure summarizing expected profiles of optimized pyridine sulfonamides compared to clinical standards.

Table 1: Representative Bioactivity Profile of Pyridine Sulfonamides vs. Standard Inhibitors

Compound ClasshCA II Ki​ (nM)hCA IX Ki​ (nM)Enzymatic Selectivity (CA II / CA IX)HCT-116 IC50​ Normoxia ( μ M)HCT-116 IC50​ Hypoxia ( μ M)Hypoxia Selectivity Index
Acetazolamide (Standard) 12.025.00.48> 10085.5~ 1.1
5-Fluorouracil (Control) N/AN/AN/A12.414.10.88
Pyridine Sulfonamide A 450.018.524.3 85.012.56.8
Pyridine Sulfonamide B 1250.08.2152.4 > 1003.2> 31.0

Note: Data represents the idealized profile of a highly selective pyridine sulfonamide[3][4]. A high Enzymatic Selectivity correlates directly with a high Hypoxia Selectivity Index, validating CA IX as the primary cellular target.

References

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI Pharmaceuticals. Available at:[Link]

  • Koczurkiewicz-Adamczyk, P., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC / NIH. Available at:[Link]

  • El-Hazek, R. M. M., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports / BUE Scholar. Available at: [Link]

Sources

Application

Application Note: Advanced Computational Workflows for Pyridine Sulfonamide Ligands in Metalloenzyme Targeting

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Molecular Docking, Carbonic Anhydrase (CA) Inhibition, Zinc-Binding Pharmacophores Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Molecular Docking, Carbonic Anhydrase (CA) Inhibition, Zinc-Binding Pharmacophores

Executive Summary & Pharmacological Context

Pyridine sulfonamides have emerged as a highly versatile and potent class of pharmacophores, particularly in the design of selective inhibitors for metalloenzymes such as human Carbonic Anhydrases (hCAs) [1]. While ubiquitous isoforms like hCA II are associated with physiological homeostasis, transmembrane isoforms like hCA IX and hCA XII are overexpressed in hypoxic tumors, making them prime targets for oncology [2].

Molecular docking of pyridine sulfonamides into metalloenzymes presents unique computational challenges. Standard docking algorithms and force fields often fail to accurately predict the binding geometries of transition metal complexes. This application note details a self-validating, causality-driven computational protocol for docking pyridine sulfonamides, ensuring high-fidelity predictions of ligand-protein interactions at the zinc-bound active site.

Mechanistic Rationale: The Zinc-Binding Group (ZBG) Challenge

To design a robust docking protocol, one must first understand the physical chemistry of the target. In the active site of carbonic anhydrases, a catalytic Zinc ion ( Zn2+ ) is coordinated by three histidine residues (typically His94, His96, and His119 in hCA II) and a hydroxide ion/water molecule.

The Causality of Ligand Preparation: The primary sulfonamide group ( −SO2​NH2​ ) acts as a classic Zinc-Binding Group (ZBG). Under physiological conditions (pH ~7.4), the sulfonamide moiety (pKa ~7.0–8.0) loses a proton to form a sulfonamidate anion ( −SO2​NH− ). This anionic species displaces the zinc-bound water molecule, coordinating directly with the Zn2+ ion in a tetrahedral geometry [1].

  • Experimental Choice: If a computational chemist docks the neutral sulfonamide ( −SO2​NH2​ ), the scoring function will fail to account for the strong electrostatic and coordinate covalent interactions, leading to reversed binding poses and artificially poor docking scores. Therefore, forcing the deprotonation of the sulfonamide nitrogen during ligand preparation is a non-negotiable prerequisite.

Computational Workflow

The following diagram illustrates the logical progression of the docking pipeline, emphasizing the critical transition from standard preparation to metal-constrained docking and mandatory self-validation.

DockingWorkflow Start Target & Ligand Selection (Pyridine Sulfonamides & hCA Isoforms) LigPrep Ligand Preparation (Deprotonate Sulfonamide to Anion) Start->LigPrep ProtPrep Protein Preparation (Optimize H-bonds, Retain Zn²⁺ & His) Start->ProtPrep Docking Molecular Docking (Apply ZBG Positional Constraints) LigPrep->Docking GridGen Receptor Grid Generation (Define Zn²⁺ Coordination Sphere) ProtPrep->GridGen GridGen->Docking Validation Protocol Validation (Co-crystal Redocking RMSD < 2.0 Å) Docking->Validation Analysis Post-Docking Analysis (Binding Energy & Interaction Profiling) Validation->Analysis

Caption: Self-validating molecular docking workflow for pyridine sulfonamides targeting metalloenzymes.

Step-by-Step Self-Validating Protocol

This methodology is designed to be software-agnostic (applicable to Schrödinger Glide, AutoDock Vina, or MOE), focusing on the physical parameters that must be controlled.

Phase 1: Preparation of the Molecular System
  • Ligand Preparation (Epitope Generation):

    • Import the 2D structures of the pyridine sulfonamide library.

    • Generate 3D conformations using a low-energy strain algorithm (e.g., OPLS4 or MMFF94).

    • Critical Step: Manually set the ionization state of the primary sulfonamide nitrogen to −1 (anionic). Generate tautomers for the pyridine ring if substituted with hydroxyl/amino groups, as these can participate in alternative hydrogen bonding networks [3].

  • Protein Preparation (Targeting hCA IX - e.g., PDB ID: 3IAI):

    • Remove all crystallographic waters except those deeply buried in the active site that bridge ligand interactions (e.g., Water 262 in hCA II).

    • Metal Coordination Check: Ensure the Zn2+ ion is retained. Verify that the coordinating histidines (His94, His96, His119) are protonated correctly (typically at the epsilon or delta nitrogen depending on the specific crystal structure) to allow the unprotonated nitrogen to face the zinc ion.

    • Perform a restrained energy minimization of the protein backbone to relieve steric clashes.

Phase 2: Grid Generation & Metal Coordination
  • Active Site Definition: Center the receptor grid directly on the Zn2+ ion. Set the bounding box to at least 20 Å × 20 Å × 20 Å to accommodate elongated "tail" substitutions on the pyridine ring [2].

  • Constraint Application (Optional but Recommended): Because classical force fields struggle with coordinate covalent bonds, apply a positional or metal-ligation constraint. Require that the sulfonamidate nitrogen must be placed within 1.9–2.4 Å of the Zn2+ ion.

Phase 3: Execution and The Self-Validating System

A docking protocol is only as reliable as its ability to reproduce empirical reality. Before screening novel pyridine sulfonamides, you must validate the system.

  • Redocking the Native Ligand: Extract the co-crystallized ligand (e.g., Acetazolamide) from the prepared protein.

  • Blind Execution: Run the extracted ligand through the exact docking protocol defined in Phases 1 & 2.

  • RMSD Calculation: Superimpose the top-scoring docked pose over the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

    • Validation Threshold: An RMSD ≤2.0 Å confirms that your protonation states, grid size, and metal constraints are physically accurate. If the RMSD >2.0 Å, the protocol is invalid and parameters (usually the Zn-coordination states) must be adjusted.

  • Library Screening: Once validated, execute the docking run for the novel pyridine sulfonamide library using Extra Precision (XP) or equivalent rigorous scoring functions.

Quantitative Data: Selectivity Profiling

Recent advancements in pyridine sulfonamide design utilize "click tailing" (adding 1,2,3-triazole substituents) to exploit the lipophilic and hydrophilic halves of the CA active site. This structural modification drives selectivity between the ubiquitous hCA II and the cancer-associated hCA IX and XII [2].

Table 1: Inhibitory Activity and Selectivity of 4-Substituted Pyridine-3-Sulfonamides

Ligand / CompoundSubstitution TypehCA II KI​ (nM)hCA IX KI​ (nM)hCA XII KI​ (nM)Selectivity Profile
Compound 4 Short-chain Triazole~808137N/A5.9-fold (hCA IX over hCA II)
Compound 6 Long-chain TriazoleN/AN/A9123.3-fold (hCA IX over hCA XII)
Acetazolamide (AAZ) Reference Standard12255.7Non-selective

Data summarized and calculated from the in vitro stopped-flow CO2​ hydrase assays reported by Szafrański et al. (2025)[2]. The docking of these compounds reveals that long-chain substituents interact with more distant amino acids near the active site entrance, driving the observed isoform selectivity.

Conclusion

The successful molecular docking of pyridine sulfonamides requires a departure from "black-box" computational screening. By understanding the chemical causality of the zinc-binding group—specifically the necessity of modeling the sulfonamidate anion—and enforcing a strict self-validating redocking protocol, researchers can accurately predict binding affinities and engineer highly selective metalloenzyme inhibitors.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel). 2022. URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. 2025. URL:[Link]

  • Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry. 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for N,N-dimethylpyridine-2-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of N,N-dimethylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N-dimethylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in this synthesis.

Introduction

N,N-dimethylpyridine-2-sulfonamide is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by the pyridine ring.[1] The synthesis typically involves a two-step process: the formation of the reactive intermediate, pyridine-2-sulfonyl chloride, followed by its reaction with dimethylamine. While seemingly straightforward, this synthesis pathway is fraught with potential pitfalls that can significantly impact reaction yield and product purity. This guide provides a comprehensive resource to navigate these challenges, drawing on established chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of N,N-dimethylpyridine-2-sulfonamide.

Q1: What is the most common and reliable method for preparing the pyridine-2-sulfonyl chloride intermediate?

A1: The most prevalent and dependable method for synthesizing pyridine-2-sulfonyl chloride is through the oxidative chlorination of 2-mercaptopyridine.[2] This starting material is readily available and the reaction offers high regioselectivity for the desired 2-substituted product. Alternative starting materials include 2,2'-dipyridyl disulfide. Direct C-H sulfonation of pyridine is generally avoided due to the deactivation of the ring by the nitrogen atom, which leads to low yields and poor regioselectivity.[2]

Q2: I've heard that pyridine-2-sulfonyl chloride is unstable. What precautions should I take?

A2: Yes, pyridine-2-sulfonyl chloride is notoriously unstable, primarily due to its high sensitivity to moisture and elevated temperatures. The principal degradation pathway is hydrolysis to the corresponding pyridine-2-sulfonic acid. To minimize decomposition, it is crucial to use the sulfonyl chloride immediately after its preparation. If storage is unavoidable, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and in a desiccated environment.

Q3: What are the key parameters to control during the reaction of pyridine-2-sulfonyl chloride with dimethylamine?

A3: The critical parameters for this reaction are:

  • Anhydrous Conditions: The presence of water will lead to the hydrolysis of the starting sulfonyl chloride, significantly reducing the yield of the desired sulfonamide. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions and decomposition of the sulfonyl chloride.

  • Stoichiometry and Order of Addition: Generally, the sulfonyl chloride is added slowly to a solution of dimethylamine and a base. This helps to maintain a low concentration of the highly reactive sulfonyl chloride and prevent potential side reactions. An excess of dimethylamine is often used to drive the reaction to completion.

  • Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.

Q4: What are the expected spectroscopic signatures for N,N-dimethylpyridine-2-sulfonamide?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring and a singlet for the two methyl groups of the dimethylamino moiety.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring and a signal for the methyl carbons.

  • IR Spectroscopy: Characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[3]

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Low or No Product Formation

Q: My reaction has resulted in a very low yield or no N,N-dimethylpyridine-2-sulfonamide at all. What are the likely causes and how can I fix it?

A: This is a common and frustrating issue that can stem from several factors. Let's break down the possibilities:

  • Degraded Pyridine-2-Sulfonyl Chloride: As mentioned, this intermediate is highly unstable. If it was not used immediately after preparation or was exposed to moisture, it has likely hydrolyzed to pyridine-2-sulfonic acid, which will not react with dimethylamine.

    • Solution: Always use freshly prepared pyridine-2-sulfonyl chloride. If you suspect degradation, you can try to re-synthesize the intermediate and use it immediately in the next step.

  • Presence of Water in the Reaction: Even small amounts of water can have a significant detrimental effect.

    • Solution: Ensure all glassware is rigorously dried (oven-drying is recommended). Use anhydrous solvents, and consider running the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Reaction Temperature: While low temperatures are generally recommended, if the reaction is too cold, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.

    • Solution: Start the reaction at 0 °C and then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile for your specific setup.

  • Incorrect Stoichiometry or Inefficient Amine Addition: An insufficient amount of dimethylamine or inefficient mixing can lead to incomplete conversion.

    • Solution: Use a slight excess of dimethylamine (e.g., 1.2-1.5 equivalents) to ensure the complete consumption of the sulfonyl chloride. Ensure vigorous stirring throughout the addition of the sulfonyl chloride and the course of the reaction.

Formation of Significant Byproducts

Q: My reaction mixture shows multiple spots on TLC, and the yield of my desired product is low. What are these byproducts and how can I minimize them?

A: Byproduct formation is a clear indicator of suboptimal reaction conditions. Here are the most likely culprits:

  • Pyridine-2-sulfonic Acid: This is the hydrolysis product of your starting material. Its presence is a strong indication of moisture contamination.

    • Minimization Strategy: As detailed above, strict adherence to anhydrous conditions is paramount.

  • Unreacted Starting Materials: Incomplete conversion will leave you with unreacted pyridine-2-sulfonyl chloride (which may hydrolyze upon workup) and dimethylamine.

    • Minimization Strategy: Ensure sufficient reaction time by monitoring the reaction to completion via TLC or LC-MS. Consider a modest increase in the equivalents of dimethylamine.

  • Products from Ring-Opening or Other Side Reactions: While less common under controlled conditions, highly reactive intermediates can sometimes lead to unexpected pathways.

    • Minimization Strategy: Maintain a low reaction temperature and ensure slow, controlled addition of the pyridine-2-sulfonyl chloride.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of N,N-dimethylpyridine-2-sulfonamide.

Protocol 1: Synthesis of Pyridine-2-sulfonyl Chloride

This protocol describes the synthesis of the key intermediate from 2-mercaptopyridine.

Materials:

  • 2-Mercaptopyridine

  • Concentrated Sulfuric Acid

  • Aqueous Sodium Hypochlorite Solution (10-15%)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Ice/Salt Bath

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid.

  • Cool the solution to -15 °C using an ice/salt bath.

  • Slowly add the aqueous sodium hypochlorite solution (15-20 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by carefully adding cold water.

  • Extract the aqueous layer with dichloromethane (3 x portions).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid. Use this product immediately in the next step.

Protocol 2: Synthesis of N,N-dimethylpyridine-2-sulfonamide

This protocol details the reaction of the freshly prepared pyridine-2-sulfonyl chloride with dimethylamine.

Materials:

  • Pyridine-2-sulfonyl chloride (from Protocol 1)

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve dimethylamine (1.2-1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the freshly prepared pyridine-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the pyridine-2-sulfonyl chloride solution dropwise to the stirred dimethylamine solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x portions).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N,N-dimethylpyridine-2-sulfonamide.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions, as identified by TLC, are then combined and concentrated to yield the final product.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low to No Product Degraded Pyridine-2-sulfonyl ChlorideUse freshly prepared intermediate.
Presence of waterUse anhydrous solvents and oven-dried glassware; run under inert atmosphere.
Suboptimal reaction temperatureStart at 0 °C and allow to warm to room temperature; monitor reaction progress.
Incorrect stoichiometryUse a slight excess of dimethylamine (1.2-1.5 eq).
Byproduct Formation Hydrolysis of starting materialStrict adherence to anhydrous conditions.
Incomplete reactionEnsure sufficient reaction time by monitoring via TLC/LC-MS.

Visualizations

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: Pyridine-2-sulfonyl Chloride Synthesis cluster_step2 Step 2: Sulfonamide Formation 2-Mercaptopyridine 2-Mercaptopyridine Oxidative_Chlorination Oxidative_Chlorination 2-Mercaptopyridine->Oxidative_Chlorination H₂SO₄, NaOCl Pyridine-2-sulfonyl_Chloride Pyridine-2-sulfonyl_Chloride Oxidative_Chlorination->Pyridine-2-sulfonyl_Chloride Reaction Reaction Pyridine-2-sulfonyl_Chloride->Reaction Et₃N, DCM Pyridine-2-sulfonic_Acid Pyridine-2-sulfonic_Acid Pyridine-2-sulfonyl_Chloride->Pyridine-2-sulfonic_Acid Hydrolysis (Side Reaction) Dimethylamine Dimethylamine Dimethylamine->Reaction NN-dimethylpyridine-2-sulfonamide NN-dimethylpyridine-2-sulfonamide Reaction->NN-dimethylpyridine-2-sulfonamide

Caption: Overall workflow for the synthesis of N,N-dimethylpyridine-2-sulfonamide.

Troubleshooting Logic

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Degraded_Intermediate Degraded Pyridine-2-sulfonyl Chloride Low_Yield->Degraded_Intermediate Water_Contamination Water Contamination Low_Yield->Water_Contamination Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Fresh_Intermediate Use Fresh Intermediate Degraded_Intermediate->Fresh_Intermediate Anhydrous_Conditions Ensure Anhydrous Conditions Water_Contamination->Anhydrous_Conditions Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Adjust_Stoichiometry Adjust Stoichiometry Incorrect_Stoichiometry->Adjust_Stoichiometry

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • A question about sulfonamide hydrolysis. Reddit. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. [Link]

  • N,N-Dimethylpyridine-3-sulfonamide. PubChem. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PMC. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Formamide, N,N-dimethyl-. NIST WebBook. [Link]

  • 15N and 13C NMR study of protonated monoaminopyridines in CDCl3-DMSO. PubMed. [Link]

  • 2-Propenamide, N,N-dimethyl-. NIST WebBook. [Link]

  • N,N-Dimethyl-m-nitrobenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). ResearchGate. [Link]

  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? ResearchGate. [Link]

  • Method of preparing 4-dimethylamino pyridine.
  • Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. ResearchGate. [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PMC. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. [Link]

  • Method for purifying N,N-dimethylaminopropylamine.

Sources

Optimization

Technical Support Center: Enhancing the Stability of N,N-dimethylpyridine-2-sulfonamide in Solution

Welcome to the technical support center for N,N-dimethylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-dimethylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Stability Challenge of the Pyridine-2-Sulfonamide Moiety

N,N-dimethylpyridine-2-sulfonamide is a valuable building block in medicinal chemistry and drug discovery. However, the inherent electronic properties of the pyridine-2-sulfonyl moiety present unique stability challenges. Unlike its more stable 3- and 4-pyridine isomers, the proximity of the nitrogen atom in the pyridine ring to the sulfonyl group can influence the compound's susceptibility to degradation. This guide will help you navigate these challenges and ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments with N,N-dimethylpyridine-2-sulfonamide.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

  • Potential Cause: Degradation of the compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Immediately after preparing a fresh stock solution, and before using an older one, verify its concentration and purity using a reliable analytical method such as HPLC-UV or LC-MS. This will establish a baseline for your experiment.

    • Assess Solution Stability Under Assay Conditions: Before conducting a full experiment, perform a preliminary stability test. Incubate a solution of N,N-dimethylpyridine-2-sulfonamide under the exact conditions of your biological assay (e.g., buffer composition, pH, temperature, and duration) and then analyze for degradation.

    • Control for pH: The hydrolysis of sulfonamides is highly dependent on pH. They are generally more susceptible to degradation under acidic conditions and more stable in neutral to alkaline environments.[1] If your assay conditions are acidic, consider if the pH can be adjusted without compromising the experiment. If not, prepare fresh solutions immediately before use.

    • Minimize Freeze-Thaw Cycles: If you are using frozen stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Potential Cause: Degradation of N,N-dimethylpyridine-2-sulfonamide into one or more byproducts.

  • Troubleshooting Steps:

    • Characterize the Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. Common degradation pathways for sulfonamides include cleavage of the sulfonamide (S-N) bond and SO2 extrusion.[2][3][4] This information can help confirm that the new peaks are indeed from the degradation of your compound of interest.

    • Investigate Photodegradation: Sulfonamides can be susceptible to degradation upon exposure to light, especially UV light.[2][5][6] Ensure that your solutions are prepared and stored in amber vials or protected from light by wrapping containers in aluminum foil. It is also recommended to perform experimental procedures in subdued lighting.[6]

    • Evaluate Solvent Effects: The choice of solvent can impact the stability of your compound. Polar protic solvents like methanol or water could potentially participate in hydrolysis, especially at non-neutral pH.[7] If you observe degradation in a particular solvent, consider switching to a less reactive, polar aprotic solvent like anhydrous DMSO or DMF for your stock solutions, provided it is compatible with your downstream application.

    • Check for Contaminants: Ensure that your solvents and reagents are of high purity and free from contaminants that could catalyze degradation, such as strong acids, bases, or oxidizing agents.

Issue 3: Difficulty in obtaining reproducible results between experiments.

  • Potential Cause: Inconsistent handling and storage of N,N-dimethylpyridine-2-sulfonamide solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Develop a strict, standardized protocol for the preparation of all solutions. This should include the source and purity of the compound, the solvent used, the final concentration, and the method of dissolution.

    • Implement Strict Storage Conditions: Based on the information in this guide, establish and adhere to specific storage conditions for your stock and working solutions. A summary of recommended conditions is provided in the table below.

    • Document Everything: Keep a detailed record of when each solution was prepared, how it was stored, and how many times it has been used. This will help you track the history of your solutions and identify potential sources of variability.

Data Summary: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature -20°C or -80°C for long-term storage of stock solutions. 2-8°C for short-term storage of working solutions.Lower temperatures slow down the rate of chemical degradation.
pH of Aqueous Solutions Neutral to slightly alkaline (pH 7-9).Sulfonamides are generally more stable at neutral to alkaline pH and more prone to hydrolysis in acidic conditions.[1]
Light Exposure Protect from light at all times. Use amber vials or foil-wrapped containers.Sulfonamides can undergo photodegradation upon exposure to light.[2][5][6]
Solvent for Stock Solutions Anhydrous, high-purity DMSO or DMF.These polar aprotic solvents are generally less reactive than protic solvents like alcohols or water.
Freeze-Thaw Cycles Minimize by aliquoting stock solutions into single-use volumes.Repeated freezing and thawing can accelerate the degradation of some compounds.

Experimental Protocol: Stability Assessment of N,N-dimethylpyridine-2-sulfonamide in an Aqueous Buffer

This protocol outlines a general method for assessing the stability of N,N-dimethylpyridine-2-sulfonamide in a specific aqueous buffer.

Materials:

  • N,N-dimethylpyridine-2-sulfonamide (high purity)

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of N,N-dimethylpyridine-2-sulfonamide and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Working Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment (e.g., 100 µM).

  • Time-Point Zero (T=0) Analysis: Immediately after preparing the working solution, take an aliquot and inject it into the HPLC or LC-MS system to determine the initial peak area of the parent compound.

  • Incubate the Solution: Store the working solution under the conditions you wish to test (e.g., 37°C in an incubator, protected from light).

  • Time-Point Analyses: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and analyze them by HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of N,N-dimethylpyridine-2-sulfonamide remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

Visualizing Degradation: A Logical Workflow

The following diagram illustrates a decision-making workflow for troubleshooting the stability of N,N-dimethylpyridine-2-sulfonamide.

start Start: Inconsistent Experimental Results check_purity Verify Purity and Concentration of Stock Solution start->check_purity purity_ok Purity and Concentration Confirmed? check_purity->purity_ok prepare_fresh Prepare Fresh Stock Solution purity_ok->prepare_fresh No stability_test Perform Stability Test Under Assay Conditions purity_ok->stability_test Yes prepare_fresh->check_purity degradation_observed Degradation Observed? stability_test->degradation_observed no_degradation No Significant Degradation. Investigate other experimental variables. degradation_observed->no_degradation No investigate_cause Investigate Cause of Degradation degradation_observed->investigate_cause Yes check_ph Is the pH acidic? investigate_cause->check_ph check_light Is the solution exposed to light? investigate_cause->check_light check_temp Is the temperature elevated? investigate_cause->check_temp adjust_ph Adjust pH to neutral/alkaline if possible. Prepare fresh solutions before use. check_ph->adjust_ph protect_light Store and handle solutions protected from light. check_light->protect_light control_temp Store solutions at recommended lower temperatures. check_temp->control_temp re_evaluate Re-evaluate Stability adjust_ph->re_evaluate protect_light->re_evaluate control_temp->re_evaluate success Success: Stable Solution Conditions Identified re_evaluate->success

Caption: Troubleshooting workflow for N,N-dimethylpyridine-2-sulfonamide stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N,N-dimethylpyridine-2-sulfonamide in solution?

A1: The primary factors influencing the stability of N,N-dimethylpyridine-2-sulfonamide are pH, temperature, light exposure, and the choice of solvent.[1][5][8]

Q2: What are the likely degradation pathways for N,N-dimethylpyridine-2-sulfonamide?

A2: Based on the chemistry of related sulfonamides, the main degradation pathways are expected to be hydrolysis, which involves the cleavage of the sulfonamide bond, and photodegradation.[2][9] SO2 extrusion is another possible degradation pathway.[2][4]

Q3: What are the recommended storage conditions for N,N-dimethylpyridine-2-sulfonamide solutions to ensure long-term stability?

A3: For long-term stability, it is recommended to store stock solutions in an anhydrous, polar aprotic solvent like DMSO or DMF at -20°C or -80°C, protected from light.[8]

Q4: How can I monitor the degradation of N,N-dimethylpyridine-2-sulfonamide in my experiments?

A4: The most common and effective way to monitor the degradation of N,N-dimethylpyridine-2-sulfonamide is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[8]

Q5: Is N,N-dimethylpyridine-2-sulfonamide more or less stable than other isomers like N,N-dimethylpyridine-3-sulfonamide?

A5: While direct comparative stability data for N,N-dimethylpyridine-2-sulfonamide is limited in the provided search results, the precursor, pyridine-2-sulfonyl chloride, is known to be significantly less stable than its 3- and 4-isomers.[13] This suggests that N,N-dimethylpyridine-2-sulfonamide may also be less stable than its other pyridine-based isomers.

References

  • Taylor & Francis. (2013, December 31). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from [Link]

  • PubMed. (2013, December 15). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, January 22). Photodegradation of Sulfa Drugs by Fluorescent Light. Retrieved from [Link]

  • PubMed. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved from [Link]

  • MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • SpringerLink. (2019, December 6). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Retrieved from [Link]

  • PMC. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • PubMed. (2024, November 15). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Retrieved from [Link]

  • Semantic Scholar. Acid Hydrolysis of Sulphapyridines. Retrieved from [Link]

  • PubChem. Sulfapyridine. Retrieved from [Link]

  • SpringerLink. (2025, August 6). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved from [Link]

  • PMC. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Reddit. (2015, June 16). A question about sulfonamide hydrolysis. Retrieved from [Link]

  • PMC. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Retrieved from [Link]

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • sibran.ru. INVESTIGATION OF SOLVENT EFFECTS ON THE STABILITY AND 15N NMR SHIELDING OF HALLUCINOGENIC HARM. Retrieved from [Link]

  • PubMed. (2022, February 15). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved from [Link]

  • PMC. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]

  • PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • ResearchGate. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. Retrieved from [Link]

  • Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Retrieved from [Link]

  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • MDPI. (2020, July 28). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • PubMed. (2001, June 27). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. Retrieved from [Link]

  • ResearchGate. (2017, April 28). (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Retrieved from [Link]

  • CP Lab Safety. N, N-Dimethylpyridine-3-sulfonamide, min 97%, 100 grams. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Pyridine Sulfonamide Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for pyridine sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyridine sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial transformation. We will delve into the principles of catalyst selection, offer detailed troubleshooting guides, and provide field-tested protocols to enhance the efficiency and success of your experiments.

Catalyst Selection: Your Questions Answered

The synthesis of sulfonamides, a key functional group in numerous pharmaceuticals, typically involves the reaction of an amine with a sulfonyl chloride.[1] This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the amine nucleophile.[2] The choice of this base, which can also act as a catalyst, is critical for the reaction's success.

Q1: What are the most common catalysts and bases for pyridine sulfonamide synthesis?

The most frequently employed reagents are tertiary amines, with Pyridine and 4-(Dimethylamino)pyridine (DMAP) being the preeminent choices.[3] While other bases like triethylamine (Et₃N) are also used as acid scavengers, pyridine and DMAP can play a more active role in the reaction mechanism.[3][4]

  • Pyridine: Often used in stoichiometric amounts or as the solvent, pyridine's primary role is to act as an acid scavenger.[2] However, it can also function as a nucleophilic catalyst, albeit a relatively weak one.[2][5]

  • DMAP: Recognized as a "super catalyst" for acylation and sulfonylation reactions, DMAP is a highly efficient nucleophilic catalyst.[6][7] It is typically used in catalytic amounts (e.g., 0.1-10 mol%) in conjunction with a stoichiometric base like pyridine or triethylamine.[5]

Q2: What is the mechanistic difference between Pyridine and DMAP as catalysts?

The difference lies in their nucleophilicity and the reactivity of the intermediate they form with the sulfonyl chloride.

Pyridine's Dual Role: Pyridine primarily acts as a base to neutralize the HCl generated.[2] In some cases, it can act as a nucleophilic catalyst by attacking the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is more reactive than the sulfonyl chloride itself, but its formation can be slow, especially with less reactive substrates.[2]

DMAP's Superior Catalysis: DMAP is a significantly stronger nucleophile than pyridine.[5] This enhanced reactivity is due to the electron-donating dimethylamino group at the 4-position, which increases the electron density on the ring nitrogen and stabilizes the resulting positive charge through resonance.[7]

The mechanism proceeds via a highly reactive N-sulfonyl-4-dimethylaminopyridinium intermediate.[5][6] This intermediate is a much more potent sulfonating agent than the initial sulfonyl chloride, leading to a dramatic acceleration in the reaction rate.[6][7]

DMAP_Mechanism DMAP DMAP Intermediate [R-SO₂-DMAP]⁺ Cl⁻ (Highly Reactive Intermediate) DMAP->Intermediate Attacks Sulfonyl Chloride SulfonylChloride R-SO₂-Cl SulfonylChloride->Intermediate Amine R'-NH₂ Product R-SO₂-NH-R' (Sulfonamide) Amine->Product Intermediate->Product Amine Attack DMAPH DMAP-H⁺ Cl⁻ Product->DMAPH Regenerates DMAP + HCl Scavenging

Caption: Catalytic mechanism of DMAP in sulfonamide synthesis.

Q3: How do I choose the right catalyst for my specific reaction?

The choice between pyridine and DMAP (or a combination) depends on the reactivity of your substrates, steric hindrance, and desired reaction conditions.

FeaturePyridineDMAP (catalytic) + Base (e.g., Et₃N)Rationale
Amine Reactivity Good for highly nucleophilic, unhindered primary and secondary amines.Essential for weakly nucleophilic or sterically hindered amines (e.g., anilines with electron-withdrawing groups).DMAP creates a much more reactive sulfonating agent, overcoming the low reactivity of the amine.[5]
Steric Hindrance May be slow or ineffective if either the amine or sulfonyl chloride is bulky.Highly effective. The high reactivity of the DMAP intermediate can overcome significant steric barriers.
Reaction Speed Slower, reaction times can range from several hours to overnight.[2]Significantly faster, often complete within a few hours at room temperature.[6]The catalytic cycle with DMAP has a lower activation energy barrier.[5][7]
Side Reactions Generally clean for simple substrates. Can react with sulfonyl chloride under forcing conditions.[8]Can promote di-sulfonylation of primary amines if stoichiometry is not carefully controlled.The high reactivity can sometimes lead to over-reaction if conditions are not optimized.
Cost & Scale-up Inexpensive, often used as a solvent, making it suitable for large-scale synthesis.More expensive, but only catalytic quantities are needed.Cost-benefit analysis is required for large-scale processes.

Troubleshooting Guide

Even with the right catalyst, challenges can arise. This section addresses the most common issues in a Q&A format.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Are reagents pure & active? (Sulfonyl Chloride, Amine) Start->Check_Reagents Check_Conditions Are reaction conditions appropriate? (Anhydrous, Temp, Time) Check_Reagents->Check_Conditions Yes Sol_Reagents Use fresh/purified sulfonyl chloride. Confirm amine purity. Check_Reagents->Sol_Reagents No Check_Catalyst Is the catalyst choice optimal? Check_Conditions->Check_Catalyst Yes Sol_Conditions Ensure anhydrous conditions. Increase temperature gradually. Extend reaction time. Check_Conditions->Sol_Conditions No Sol_Catalyst For slow reactions, add catalytic DMAP. Increase catalyst loading. Check_Catalyst->Sol_Catalyst No

Caption: Decision workflow for troubleshooting low reaction yield.

Problem: Low to No Product Formation

Q: My reaction is not working, or the yield is very low. What are the likely causes?

A1: Inactive Sulfonyl Chloride. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1]

  • Solution: Always use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven- or flame-dried and that you are using an anhydrous solvent.[8]

A2: Sub-optimal Catalyst or Base. The base may be too weak, or the catalyst may not be powerful enough for your specific substrates.

  • Solution: If using pyridine or Et₃N alone with a weakly nucleophilic amine, the reaction will be very slow. Add a catalytic amount of DMAP (1-5 mol%) to dramatically increase the reaction rate.[5]

A3: Insufficient Energy. The reaction may have a high activation energy, especially with sterically hindered substrates.

  • Solution: Many protocols start at 0 °C to control the initial exothermic reaction. If TLC or LC-MS shows little to no conversion after 1-2 hours, allow the reaction to warm to room temperature or gently heat it (e.g., to 40-50 °C), while carefully monitoring for any decomposition.[4]

Problem: Formation of Significant Impurities

Q: I've isolated my product, but it's contaminated with byproducts. What are they and how can I avoid them?

A1: Di-sulfonylation of Primary Amines. Primary amines (R-NH₂) have two N-H bonds, and both can react with the sulfonyl chloride, leading to an R-N(SO₂R')₂ byproduct.[1][4] This is especially common when using excess sulfonyl chloride or a highly active catalyst like DMAP.

  • Solution:

    • Control Stoichiometry: Use a carefully measured amount of sulfonyl chloride, typically 1.0 to 1.1 equivalents relative to the amine.[4]

    • Slow Addition: Dissolve the sulfonyl chloride in your anhydrous solvent and add it dropwise to the cooled (0 °C) amine solution over 15-30 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-sulfonylation.[1]

A2: Hydrolysis of Sulfonyl Chloride. If you see a highly polar spot on your TLC plate that doesn't correspond to your starting materials or product, it is likely the sulfonic acid from hydrolysis.[1]

  • Solution: As mentioned previously, rigorous anhydrous conditions are critical. Use anhydrous solvents, oven-dried glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

Experimental Protocols

These are general guidelines and may require optimization for your specific substrates.

Protocol 1: General Procedure using Pyridine as Base/Solvent

Protocol_Pyridine cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification P1 Dissolve amine (1.0 eq) in anhydrous pyridine (as solvent) or DCM with 2-3 eq pyridine. P2 Cool mixture to 0 °C (ice bath). P1->P2 P3 Slowly add sulfonyl chloride (1.0-1.2 eq) dropwise. P2->P3 P4 Allow to warm to RT and stir (monitor by TLC, 2-24 h). P3->P4 P5 Quench with 1M HCl and extract with organic solvent (e.g., EtOAc). P4->P5 P6 Wash organic layer with H₂O, sat. NaHCO₃, and brine. P5->P6 P7 Dry over Na₂SO₄, filter, and concentrate. P6->P7 P8 Purify by column chromatography or recrystallization. P7->P8

Caption: Standard workflow for sulfonamide synthesis using pyridine.

Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq). If using pyridine as the solvent, dissolve the amine directly in anhydrous pyridine.[2] Alternatively, dissolve the amine in an anhydrous solvent like Dichloromethane (DCM) and add 2.0-3.0 equivalents of pyridine.[2]

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly, add the sulfonyl chloride (1.0-1.2 eq) to the stirred solution.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[2]

  • Work-up: Quench the reaction by adding 1 M HCl to protonate and dissolve the excess pyridine. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM).[2]

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2][8]

Protocol 2: DMAP-Catalyzed Synthesis

Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 eq), a non-nucleophilic base such as triethylamine (1.5 eq), and DMAP (0.05 eq) in an anhydrous aprotic solvent (e.g., DCM, Acetonitrile).[4][6]

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C. In a separate container, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine mixture over 10-15 minutes.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction until the starting amine is consumed (typically 2-12 hours).[4]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The initial 1 M HCl wash is effective at removing both triethylamine and DMAP.

Frequently Asked Questions (FAQs)

Q: How do I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring.[1] Use a mobile phase that gives good separation between your starting amine and the less polar sulfonamide product (e.g., a mixture of hexanes and ethyl acetate). For more quantitative analysis and to identify potential side products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[1]

Q: What is the best way to purify my final product? A: The two most effective methods are:

  • Flash Column Chromatography: This is highly effective for separating the desired product from unreacted starting materials and byproducts like the di-sulfonylated species.[8]

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique to obtain high-purity material, especially on a larger scale.[8] Common solvents include ethanol or mixtures like ethyl acetate/hexanes.

Q: What are the key safety precautions? A: Sulfonyl chlorides are corrosive and moisture-sensitive; handle them in a fume hood and avoid inhalation and skin contact. Pyridine has a strong, unpleasant odor and is flammable; always work in a well-ventilated area. Reactions should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. Indian Journal of Chemistry, 61B, 951-960. Available at: [Link]

  • Zhang, L., et al. (2023). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science, 14(18), 4865-4872. Available at: [Link]

  • Ibrahim, H., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. RSC Advances, 7(41), 25373-25379. Available at: [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(39), e202200915. Available at: [Link]

  • Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(11), 2133-2148. Available at: [Link]

  • Yarie, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. Available at: [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Available at: [Link]

  • Yarie, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(6), 3143-3152. Available at: [Link]

  • Emura, T., et al. (2010). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis, 2010(16), 2731-2736. Available at: [Link]

  • Al-Sagheer, F. A., & Abdel-Khalek, A. A. (2007). Preparation of pyridine sulphonamide resin for the removal of dyes from aqueous solutions. ResearchGate. Available at: [Link]

  • Frank T. Edelmann. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate. Available at: [Link]

  • Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Organic Letters, 25(39), 7175-7180. Available at: [Link]

  • Al-Bogami, A. S., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25965-25975. Available at: [Link]

  • U.S. Patent No. 5,082,944. (1992). Production of pyridine-3-sulfonic acid.
  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ResearchGate. Available at: [Link]

  • Padron, J. M., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(13), 6649-6657. Available at: [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Riaz, H., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Journal of the Serbian Chemical Society, 86(9), 885-895. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N,N-Dimethylpyridine-2-sulfonamide

Troubleshooting Solvent Effects, Reagent Stability, and Reaction Optimization Introduction The synthesis of N,N-dimethylpyridine-2-sulfonamide via the coupling of pyridine-2-sulfonyl chloride and dimethylamine presents u...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Solvent Effects, Reagent Stability, and Reaction Optimization

Introduction

The synthesis of N,N-dimethylpyridine-2-sulfonamide via the coupling of pyridine-2-sulfonyl chloride and dimethylamine presents unique chemical challenges. Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), pyridine-2-sulfonyl chloride is highly electrophilic and kinetically unstable[1]. Solvent selection is the single most critical parameter, dictating the balance between the desired amination, competitive hydrolysis, and thermal degradation via SO₂ extrusion[2]. This guide provides troubleshooting strategies, validated protocols, and mechanistic insights to optimize your yield.

Reaction Workflow & Solvent Pathways

SolventEffects Start Pyridine-2-sulfonyl chloride + Dimethylamine Solvent1 Aprotic / Non-nucleophilic (DCM, THF) Start->Solvent1 Solvent2 Protic / Aqueous (H2O, Alcohols) Start->Solvent2 Product N,N-Dimethylpyridine-2-sulfonamide (Target Product) Solvent1->Product Base (DIPEA), 0°C SO2 2-Chloropyridine (SO2 Extrusion Byproduct) Solvent1->SO2 High Temp (>0°C) Degradation Pyridine-2-sulfonic acid (Hydrolysis Byproduct) Solvent2->Degradation Competing Nucleophile

Solvent-dependent reaction pathways for pyridine-2-sulfonyl chloride amination.

Section 1: Troubleshooting Guide (Symptom-Based)

Q: My reaction yields mostly a highly polar, water-soluble byproduct instead of the sulfonamide. What happened? Diagnosis: Competitive Hydrolysis. Pyridine-2-sulfonyl chloride is hypersensitive to moisture[3]. If you are using protic solvents (alcohols) or biphasic aqueous conditions (traditional Schotten-Baumann conditions), the solvent acts as a competing nucleophile. The electron-deficient pyridine ring highly activates the sulfonyl group, leading to rapid hydrolysis and the formation of pyridine-2-sulfonic acid[1][4]. Resolution: Switch to strictly anhydrous, non-nucleophilic polar aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure dimethylamine is introduced as an anhydrous gas or a commercially available anhydrous solution in THF/DCM, rather than an aqueous solution.

Q: I used anhydrous DCM, but I am seeing significant formation of 2-chloropyridine and low sulfonamide yield. Why? Diagnosis: Thermal Degradation via SO₂ Extrusion. Alpha-heteroaromatic sulfonyl chlorides (like the 2-pyridyl isomer) are uniquely prone to formal SO₂ extrusion, generating 2-chloropyridine[2][5]. This degradation pathway is accelerated by heat and high concentrations of base. Resolution: Maintain the reaction temperature strictly at or below 0 °C during the addition phase[6]. Use a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) and add the sulfonyl chloride dropwise to the amine/base mixture to prevent localized exothermic heating.

Q: The reaction mixture turns dark brown/black immediately upon adding the solvent and base. Is the product ruined? Diagnosis: Base-Induced Polymerization or Vilsmeier-type side reactions. If Dimethylformamide (DMF) is used as a solvent, highly reactive sulfonyl chlorides can react with DMF to form amidines or Vilsmeier-type intermediates, leading to complex decomposition mixtures. Furthermore, strong, unhindered bases can cause ring-opening or polymerization of the activated pyridine ring. Resolution: Avoid DMF entirely for this specific electrophile. Use DCM or THF. DIPEA in DCM is usually sufficient to drive the reaction forward while preventing discoloration.

Section 2: Quantitative Impact of Solvents on Reaction Pathways
Solvent SystemNucleophilicitySolvation of IntermediatesPrimary Reaction OutcomeRecommended Use
Dichloromethane (DCM) NoneExcellent>85% SulfonamideOptimal . Standard for anhydrous sulfonylation[7].
Tetrahydrofuran (THF) Very LowGood~75-80% SulfonamideGood alternative, especially for low-temp steps.
Dimethylformamide (DMF) ModerateExcellentComplex mixture / AmidinesAvoid . Reacts with highly electrophilic sulfonyl chlorides.
Water / Biphasic HighPoor (for organics)>90% Pyridine-2-sulfonic acidAvoid . Rapid hydrolysis outcompetes amination[1].
Methanol / Ethanol HighExcellentPyridine-2-sulfonate estersAvoid . Alcohols act as competing nucleophiles.
Section 3: Validated Experimental Protocol (Self-Validating System)

Because pyridine-2-sulfonyl chloride cannot be stored reliably[2], the most robust protocol involves its in situ generation followed immediately by amination. This continuous workflow prevents degradation and ensures a self-validating system where the unstable intermediate is consumed as soon as it is generated.

Phase 1: In Situ Generation of Pyridine-2-sulfonyl Chloride

  • Dissolve 2-mercaptopyridine (1.0 equiv) in a mixture of DCM and concentrated aqueous HCl, and cool strictly to 0 °C using an ice-salt bath[7].

  • Slowly add aqueous sodium hypochlorite (NaClO, 14.5%, 3.0 equiv) dropwise, maintaining the internal temperature below 5 °C. The solution will turn pale yellow[4][7].

  • Stir for 30 minutes at 0 °C.

  • Extract rapidly with cold, anhydrous DCM. Dry the organic layer over anhydrous Na₂SO₄ for exactly 15 minutes. Critical Step: Do not concentrate the solvent to dryness, as the neat oil is highly unstable and prone to rapid SO₂ extrusion[1][7].

Phase 2: Amination to N,N-Dimethylpyridine-2-sulfonamide

  • In a separate, flame-dried flask under argon, prepare a solution of dimethylamine (2.0 equiv, 2.0 M in THF) and DIPEA (2.5 equiv) in anhydrous DCM. Cool to 0 °C.

  • Transfer the cold DCM solution of pyridine-2-sulfonyl chloride (from Phase 1) into an addition funnel.

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 30 minutes, maintaining vigorous stirring at 0 °C[6].

  • Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield crude N,N-dimethylpyridine-2-sulfonamide. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Section 4: Frequently Asked Questions (FAQs)

Q: Can I purchase and store pyridine-2-sulfonyl chloride for this reaction? A: It is highly discouraged. While some vendors supply it, pyridine-2-sulfonyl chloride is notoriously unstable and degrades even in sealed ampoules at -20 °C over time due to trace moisture and autocatalytic SO₂ extrusion[2]. It is best practice to generate it fresh and use it within hours[3].

Q: Are there stable surrogates if I cannot perform the in situ generation? A: Yes. Recent methodologies have developed 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates as bench-stable electrophiles[8][9]. These TCP esters can be stored for months at room temperature and reacted with dimethylamine under slightly more forceful conditions to yield the desired sulfonamide without the risk of handling the unstable chloride.

Q: Why use DIPEA instead of Pyridine as the base? A: While pyridine is a classic base for sulfonylation, pyridine-2-sulfonyl chloride is already highly electron-deficient. Excess pyridine can sometimes lead to the formation of poorly soluble, unreactive sulfonyl-pyridinium complexes or promote side reactions. DIPEA provides the necessary steric bulk to act purely as a proton sponge without acting as a nucleophile.

References

*[8] Title : Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source : ACS Publications URL :[Link]

*[2] Title : Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source : ResearchGate URL :[Link]

*[9] Title : Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source : ACS Publications URL :[Link]

*[6] Title : Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides... Source : PMC - NIH URL :[Link]

*[5] Title : A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source : RSC Publishing URL :[Link]

*[7] Title : Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes as Efficient and Durable Catalysts for Homogeneous Water Oxidation Source : ACS Publications URL :[Link]

Sources

Troubleshooting

Technical Support Center: Monitoring N,N-dimethylpyridine-2-sulfonamide Reaction Progress by TLC

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of N,N-dimethylpyridine-2-sulfonamide. This document mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of N,N-dimethylpyridine-2-sulfonamide. This document moves beyond a simple protocol, offering field-proven insights, troubleshooting for common and complex issues, and the scientific reasoning behind experimental choices to ensure reliable and reproducible results.

Core Protocol: TLC for N,N-dimethylpyridine-2-sulfonamide Synthesis

This protocol outlines the standard procedure for monitoring the reaction between a pyridine-2-sulfonyl chloride derivative and dimethylamine, or a similar sulfonylation. The key to successful monitoring is a clear separation between the starting materials and the sulfonamide product.[1]

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Analysis prep_chamber 1. Prepare TLC Chamber (e.g., 7:3 Hexanes:EtOAc) prep_plate 2. Prepare TLC Plate (Draw baseline) spot_sm 3. Spot Starting Material (SM) prep_plate->spot_sm spot_co 4. Spot Co-spot (SM + Rxn) spot_rxn 5. Spot Reaction Mixture (Rxn) develop 6. Develop Plate spot_rxn->develop visualize 7. Visualize Spots (UV, Stain) develop->visualize analyze 8. Analyze Rf & Completion visualize->analyze

Caption: Standard workflow for TLC analysis.

Step-by-Step Methodology
  • TLC Chamber Preparation :

    • Pour your chosen solvent system (eluent), such as 7:3 Hexanes:Ethyl Acetate, into a developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper inside, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors, leading to better spot resolution and reproducible results.[1]

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[1]

  • TLC Plate Preparation :

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[1][2]

    • Mark three equidistant points on the baseline for your samples: Starting Material (SM), Co-spot (Co), and Reaction (Rxn).

  • Spotting the Plate :

    • Using a capillary tube, apply a small, concentrated spot (1-2 mm diameter) of a dilute solution of your limiting starting material (e.g., the amine) onto the "SM" mark.[1]

    • With a new capillary tube, apply a spot of your reaction mixture onto the "Rxn" mark.

    • For the "Co" spot, first apply the starting material, then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[1]

  • Development :

    • Carefully place the spotted plate into the equilibrated chamber with forceps, ensuring the baseline is above the solvent level.[1]

    • Allow the solvent to ascend the plate via capillary action until the solvent front is about 1 cm from the top.

    • Immediately remove the plate and mark the solvent front with a pencil.

  • Visualization and Analysis :

    • Allow the solvent to evaporate completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm), as pyridine-containing compounds are typically UV-active.[1] Circle any visible spots.

    • If necessary, use a chemical stain for compounds that are not UV-active.

    • Calculate the Retention Factor (Rf) for each spot. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the "Rxn" lane.[1][3][4]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [4]

Interpreting Your TLC Plate

The relative positions of the spots on the TLC plate provide a clear picture of the reaction's progress. Generally, the sulfonamide product will have a different polarity, and thus a different Rf value, than the starting materials.

TLC_Interpretation cluster_plate TLC Plate Analysis SM_Lane SM Co_Lane Co Rxn_Lane Rxn SM_Spot Start Material Co_SM_Spot Start Material Rxn_SM_Spot Start Material (diminishing) Co_Prod_Spot Product Rxn_Prod_Spot Product (appearing) Baseline Baseline Solvent_Front Solvent Front Baseline_Line_Start Baseline_Line_Start Baseline_Line_End Baseline_Line_End Baseline_Line_Start->Baseline_Line_End Solvent_Front_Line_Start Solvent_Front_Line_Start Solvent_Front_Line_End Solvent_Front_Line_End Solvent_Front_Line_Start->Solvent_Front_Line_End

Caption: Idealized TLC plate showing reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for my N,N-dimethylpyridine-2-sulfonamide reaction? A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[1] A 7:3 or 8:2 ratio of Hexanes:EtOAc is often effective. The goal is to achieve an Rf value for your limiting reactant of ~0.3-0.5 to allow space for the product to appear with a different Rf.[1][5]

Q2: How do I know when the reaction is complete? The reaction is complete when the limiting reactant has been fully consumed. On the TLC plate, this is observed when the spot corresponding to your limiting starting material is no longer visible in the reaction mixture lane ("Rxn").[1]

Q3: My spots are just a long streak. What's wrong? Streaking is common and can be caused by several factors:

  • Sample Overload : You've spotted too much material. Try diluting your sample.[1]

  • Acidic/Basic Compounds : The pyridine nitrogen and the sulfonamide can interact strongly with the acidic silica gel. Adding a small amount (0.1-0.5%) of a base like triethylamine (Et₃N) or a few drops of ammonia to your eluent can neutralize the silica and produce sharp, round spots.[1][6][7]

  • Insoluble Material : Ensure you are sampling a clear aliquot from your reaction.

Q4: I can't see any spots on my TLC plate after development. Not all compounds are visible under UV light. While the pyridine ring should be UV-active, your other starting material might not be. Use a chemical stain for visualization. Potassium permanganate (KMnO₄) is a good general-purpose stain that reacts with many functional groups.[1]

Troubleshooting Guide

This section addresses more complex issues you might encounter.

ProblemPotential Cause(s)Recommended Solution(s)
No Product Formation (Only starting material spot is visible)1. Inactive Sulfonyl Chloride : The sulfonyl chloride may have hydrolyzed due to moisture.[8][9] 2. Low Reactivity : Steric hindrance or electronic effects may slow the reaction. 3. Incorrect Stoichiometry or Base : Insufficient base or incorrect reactant ratios.1. Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware and solvents are anhydrous.[8] 2. Gently increase the reaction temperature, monitoring by TLC for any decomposition.[8][10] 3. Carefully re-check the molar equivalents of all reactants and the base.
Multiple Spots in Reaction Lane 1. Di-sulfonylation : If using a primary amine starting material, reaction at both N-H bonds can occur.[8] 2. Hydrolysis of Sulfonyl Chloride : Moisture in the reaction will convert the sulfonyl chloride to the corresponding sulfonic acid, which appears as a very polar (low Rf) spot.[8] 3. Substrate Decomposition : The starting material or product may be unstable under the reaction conditions.1. Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents) and add it slowly at a low temperature.[9] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).[8] 3. Test the stability of your starting materials and product to the reaction conditions in separate vials.[9]
Spots are at the Baseline (Low Rf) 1. Solvent System is Not Polar Enough : The eluent does not have sufficient polarity to move the compounds up the plate.1. Increase the polarity of the eluent. For a Hexanes:EtOAc system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like Dichloromethane:Methanol.[5]
Spots are at the Solvent Front (High Rf) 1. Solvent System is Too Polar : The eluent is too strong, causing all components to travel with the solvent front.[1]1. Decrease the polarity of the eluent. For a Hexanes:EtOAc system, increase the proportion of hexanes.[1]
Starting Material and Product Spots have the Same Rf 1. Inappropriate Solvent System : The chosen eluent may not be capable of resolving the two compounds. 2. Reaction Has Not Occurred : The spot in the reaction lane is only the starting material.1. Systematically try different solvent systems. Vary the ratio of your current system or try completely different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone).[11] 2. Confirm the identity of the spots using the co-spot lane. If the reaction spot and SM spot align perfectly, the reaction likely hasn't started. Re-evaluate your reaction conditions.[3]

Visualization Techniques

A summary of common visualization methods for sulfonamide reaction components.

Visualization MethodTarget CompoundsAppearance
UV Light (254 nm) Compounds with aromatic rings or conjugated systems (e.g., pyridine).[1][12]Dark spots on a fluorescent green background.
Potassium Permanganate (KMnO₄) Stain Compounds that can be oxidized (amines, some sulfonamides).[1]Yellow/brown spots on a purple background.
Ninhydrin Stain Primary and secondary amines.[1][12]Typically purple or yellow spots. Excellent for tracking amine starting material.
p-Anisaldehyde Stain Many functional groups, can give different colors for different compounds.Varies (yellow, green, blue, brown). Can be useful for distinguishing product from starting materials.[12]

References

  • Technical Support Center: Monitoring Sulfonyl
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Technical Support Center: Sulfonyl
  • TLC Identific
  • TLC of Sulfonamides | Request PDF.
  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI.
  • Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Me
  • Optimizing reaction conditions for sulfonyl
  • Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method?
  • TLC handout.pdf.
  • How to separate these sulfonamides with TLC : r/Chempros. Reddit.
  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • Unlocking the Secrets of TLC: How to Calculate the RF Value.
  • Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Thin Layer Chrom
  • Magic Formulas: TLC Stains. University of Rochester Chemistry.

Sources

Optimization

Managing exotherms in large-scale sulfonamide preparations

Welcome to the Process Safety and Scale-Up Support Center . As a Senior Application Scientist, I have designed this technical guide to address the critical thermodynamic and kinetic challenges associated with scaling up...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Scale-Up Support Center . As a Senior Application Scientist, I have designed this technical guide to address the critical thermodynamic and kinetic challenges associated with scaling up sulfonamide synthesis.

The Schotten-Baumann-type reaction between a sulfonyl chloride and an amine is notoriously exothermic. While easily managed at the bench scale, transitioning to pilot or commercial scale introduces severe heat transfer limitations that can lead to thermal runaway, product degradation, and safety incidents. This guide synthesizes fundamental thermodynamics with field-proven engineering solutions to ensure your scale-up process is both safe and high-yielding.

Section 1: Fundamental Thermodynamics & Calorimetry FAQs

Q: Why does scaling up the synthesis of sulfonamides frequently lead to thermal runaway? A: The causality lies in the fundamental physics of reactor geometry and reaction enthalpy. The formation of the S–N bond, coupled with the neutralization of the HCl byproduct by an amine or base, releases significant thermal energy. At a small scale, a reaction flask has a high surface-area-to-volume ratio, allowing the cooling bath to rapidly dissipate this heat. However, as you scale up, the reactor volume increases cubically while the surface area for heat exchange only increases quadratically[1]. This geometric reality reduces heat dissipation efficiency, leading to rapid heat accumulation. If the heat generation rate exceeds the cooling capacity, the temperature spikes, triggering secondary exothermic decomposition reactions and ultimately, thermal runaway.

G Scale Batch Scale-Up (Volume increases cubically) Ratio Decreased Surface Area to Volume Ratio Scale->Ratio Heat Heat Accumulation (Exceeds Cooling Capacity) Ratio->Heat Temp Rapid Temperature Spike (Primary Exotherm) Heat->Temp Side Side Reactions (Hydrolysis, Dimerization) Temp->Side Kinetic shift Runaway Thermal Runaway Hazard (Secondary Exotherms) Temp->Runaway Uncontrolled heating

Logical pathway of thermal runaway in scaled-up batch sulfonamide synthesis.

Q: How do we quantitatively assess the thermal hazard before moving to a larger reactor? A: You must utilize Process Analytical Technology (PAT), specifically thermal hazard evaluation instruments. Initial process safety screening should always begin with Differential Scanning Calorimetry (DSC) to detect large exotherms and establish the baseline decomposition onset temperature of your reagents and products[2]. Following DSC, Reaction Calorimetry (RC) must be employed. RC quantifies the total heat of the desired reaction, the instantaneous heat evolution rate, and the heat capacity of the reaction mass under actual process conditions[3]. These metrics are non-negotiable for calculating the adiabatic temperature rise ( ΔTad​ ) and sizing the required cooling infrastructure.

Section 2: Troubleshooting Batch Process Exotherms

Q: My batch reaction temperature spikes despite using an ice/salt bath and a jacketed reactor. What are the mechanistic causes and solutions? A: If your cooling infrastructure is overwhelmed, the reaction kinetics are outpacing your heat transfer coefficient.

  • Mechanistic Cause: The localized concentration of sulfonyl chloride and amine at the point of addition creates a "hot spot" where the reaction rate is instantaneous.

  • Solution (Dosing Control): Re-optimize your addition rates. The primary control strategy for exothermic batch reactions is shifting from a kinetically controlled regime to a dosing-controlled regime. Use a mass flow controller or syringe pump for precise addition, ensuring the feed rate never exceeds the maximum heat removal rate of the jacket[1].

  • Solution (Diluent): Perform the reaction in a larger volume of an inert solvent with a high specific heat capacity to act as a thermal sink.

Q: Does the order of addition matter for controlling the exotherm? A: Absolutely. Standard protocols often add the sulfonyl chloride to a solution of the amine and base. However, if the amine is highly nucleophilic, this causes an immediate, aggressive exotherm. Reverse addition —slowly adding the amine to a cooled solution of the sulfonyl chloride—can sometimes distribute the thermal load more evenly, though it must be evaluated on a case-by-case basis to avoid promoting the hydrolysis of the sulfonyl chloride if aqueous bases are used[1].

Section 3: Continuous Flow Chemistry as a Scalable Solution

Q: How does continuous flow chemistry mitigate exotherms in sulfonamide synthesis? A: Continuous flow reactors fundamentally solve the geometric heat transfer problem. By pumping reagents through micro-channels or narrow tubular coils, the surface-area-to-volume ratio is magnified exponentially (often >5000 m²/m³ compared to <20 m²/m³ in a batch reactor). This allows for near-instantaneous heat dissipation, creating isothermal conditions even for highly exothermic reactions[4]. Furthermore, the active hold-up volume of hazardous, highly energetic intermediates is reduced to mere milliliters, rendering the process inherently safe and preventing the thermal runaway that makes batch scale-up unsuitable[5].

Flow R1 Sulfonyl Chloride (Stream A) Mix Micro-Mixer (High Mass Transfer) R1->Mix R2 Amine + Base (Stream B) R2->Mix Coil Residence Time Coil (Active Cooling Bath) Mix->Coil Instant S-N bond formation Out Sulfonamide Product (Continuous Collection) Coil->Out Isothermal Exotherm Control

Continuous flow microreactor setup for inherently safe, isothermal sulfonamide synthesis.

Quantitative Data Summary

The following table synthesizes the impact of reactor scale and methodology on the thermal dynamics and yield of sulfonamide preparations.

ParameterSmall-Scale Batch (<1 L)Large-Scale Batch (>10 L)Continuous Flow ReactorImpact on Process
Surface Area/Volume Ratio High (~200 m²/m³)Low (<20 m²/m³)Extremely High (>5000 m²/m³)Dictates heat dissipation efficiency and cooling speed.
Heat Removal Capacity ExcellentPoor (Heat Accumulation)Excellent (Near Isothermal)Prevents thermal runaway and intermediate degradation.
Typical Product Yield 85% - 95%50% - 68%90% - 98%High temperatures in batch cause hydrolysis/side reactions.
Safety Profile ManageableHigh Risk (Thermal Runaway)Inherently Safe (Low Hold-up)Determines necessary engineering and administrative controls.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain built-in mathematical or analytical checkpoints that automatically validate the safety and success of the procedure before proceeding.

Protocol 1: Thermal Hazard Screening using Reaction Calorimetry (RC1)

Purpose: To quantitatively determine the cooling requirements before batch scale-up.

  • Sample Preparation: Isolate 50 mL of the proposed reaction mixture (excluding the limiting reagent).

  • DSC Screening: Run a 5 mg sample through a Differential Scanning Calorimeter from 20°C to 300°C at 5°C/min. Record the onset temperature of any exothermic decomposition ( Tdecomp​ ).

  • RC1 Execution: Load the reaction mass into the Reaction Calorimeter. Equilibrate to the target process temperature ( Tprocess​ ). Dose the limiting reagent (e.g., sulfonyl chloride) at the planned scale-up feed rate.

  • Data Synthesis: The RC1 software will integrate the heat flow curve to calculate the total heat of reaction ( ΔHrxn​ ) and the specific heat capacity of the mixture ( Cp​ ).

  • Self-Validation Checkpoint: Calculate the adiabatic temperature rise: ΔTad​=Cp​ΔHrxn​​ .

    • Validation Logic: If (Tprocess​+ΔTad​)≥Tdecomp​ , the protocol automatically invalidates the batch scale-up. The system is unsafe, mandating a switch to continuous flow chemistry or extreme dilution.

Protocol 2: Step-by-Step Continuous Flow Synthesis of Sulfonamides

Purpose: To execute a high-yielding, exotherm-free scale-up.

  • System Priming: Flush a standard continuous flow reactor (e.g., SiC microreactor) with the chosen anhydrous solvent (e.g., THF or MeCN). Set the residence time coil bath to 0°C.

  • Reagent Preparation:

    • Stream A: Prepare a 1.0 M solution of the sulfonyl chloride in the solvent.

    • Stream B: Prepare a solution containing 1.1 M of the target amine and 1.2 M of the base (e.g., DIPEA) in the solvent.

  • Steady-State Execution: Engage the HPLC pumps. Set Stream A and Stream B to a 1:1 volumetric flow rate, calibrated to achieve a 2-minute residence time in the reactor coil.

  • In-line PAT Self-Validation Checkpoint: Route the reactor effluent through an inline ReactIR flow cell before the collection vessel. Monitor the S=O asymmetric stretching band (approx. 1350 cm⁻¹ for sulfonamides).

    • Validation Logic: The system establishes a steady-state absorbance baseline. If the absorbance deviates by >5% (indicating incomplete conversion or a flow disruption), the system's logic controller must automatically trigger a diversion valve to the waste line and halt the pumps. This ensures that only fully converted, thermally controlled product reaches the final collection vessel.

References

  • BenchChem. Managing exothermic reactions in the synthesis of sulfonamides. BenchChem Tech Support.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • Organic Process Research & Development (ACS Publications). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide.
  • Organic Process Research & Development (ACS Publications).
  • Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of N,N-dimethylpyridine-2-sulfonamide versus other sulfonamides

Biological Activity of N,N-Dimethylpyridine-2-Sulfonamide Derivatives vs. Classical Sulfonamides: A Structural and Mechanistic Comparison As a Senior Application Scientist navigating the complexities of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of N,N-Dimethylpyridine-2-Sulfonamide Derivatives vs. Classical Sulfonamides: A Structural and Mechanistic Comparison

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe research teams defaulting to classical benzenesulfonamides when designing new inhibitors. However, failing to recognize the distinct physicochemical properties of heteroaryl and alkyl-substituted sulfonamides—specifically N,N-dimethylpyridine-2-sulfonamides —often leads to off-target toxicity or poor membrane permeability.

This guide objectively compares the biological activity, structural causality, and experimental profiling of N,N-dimethylpyridine-2-sulfonamides against traditional sulfonamide alternatives.

The Mechanistic Shift: From Zinc Chelation to Kinase Targeting

To understand the biological activity of these compounds, we must analyze the causality behind their structural evolution. The transition from a classical benzenesulfonamide to an N,N-dimethylpyridine-2-sulfonamide is not merely a cosmetic chemical modification; it is a deliberate pharmacokinetic and pharmacodynamic overhaul.

The Pyridine Substitution (Heteroaryl Effect) Replacing a standard benzene ring with a pyridine ring introduces a nitrogen atom that acts as a hydrogen bond acceptor. High-resolution X-ray crystallographic studies of human Carbonic Anhydrase II (hCA II) demonstrate that this single-atom substitution causes a significant tilt in the heterocyclic ring[1]. This tilt creates a steric clash with specific active-site residues (such as Thr200 in hCA II), drastically reducing the molecule's promiscuity. Consequently, pyridine-2-sulfonamides shift from broad-spectrum inhibitors to highly selective inhibitors of tumor-associated isoforms like hCA IX and XII[1].

The N,N-Dimethylation Effect (Alkyl Substitution) Classical primary sulfonamides (-SO₂NH₂) are acidic and act as potent chelators for metalloenzyme centers, particularly the Zn²⁺ ion found in carbonic anhydrases. By di-methylating the nitrogen to form a tertiary sulfonamide (-SO₂N(CH₃)₂), the acidic proton is removed, completely abolishing its zinc-binding capabilities.

Once zinc chelation is neutralized, the N,N-dimethylpyridine-2-sulfonamide moiety is repurposed. It becomes a highly lipophilic, steric-directing group. In modern medicinal chemistry, this motif is grafted onto core scaffolds (such as indoles or pyrazoles) to target the hydrophobic hinge regions of kinases. For example, this moiety is a critical building block in the development of highly selective Polo-like kinase 4 (PLK4) inhibitors[2], Janus kinase (JAK) inhibitors[3], and lysyl oxidase inhibitors[4].

G A Classical Sulfonamides (Primary -SO2NH2) B Pyridine-2-sulfonamides (Heteroaryl -SO2NH2) A->B N for CH substitution D Broad-Spectrum CA Inhibition Strong Zn2+ Chelation A->D Mechanism C N,N-Dimethylpyridine-2-sulfonamides (Tertiary -SO2N(CH3)2) B->C N,N-dimethylation E Isoform-Selective CA Inhibition Altered Binding Tilt B->E Mechanism F Targeted Kinase Inhibition Loss of Zn2+ Chelation C->F Mechanism

Figure 1: Structural evolution and mechanistic shift of sulfonamide pharmacophores.

Quantitative Performance Comparison

The structural modifications described above profoundly impact the quantitative physicochemical properties and biological targeting of the molecule. The table below summarizes the comparative performance data.

Pharmacophore ClassRepresentative CompoundPrimary TargetZinc Binding AffinityApprox. LogP ImpactBiological Activity Profile
Classical Benzenesulfonamide SulfanilamideCarbonic Anhydrase (Broad), DHPSHigh (Primary -SO₂NH₂)Low (+0.5 to 1.0)Antibacterial, Diuretic
Pyridine-2-sulfonamide 5-(3-Tosylureido)pyridine-2-sulfonamideCarbonic Anhydrase (Select hCA IX/XII)High (Primary -SO₂NH₂)Low (+0.2 to 0.8)Anti-tumor, Hypoxia targeting[5]
N,N-Dimethylpyridine-2-sulfonamide PLK4 / JAK Inhibitor IntermediatesKinases (PLK4, JAK), Lysyl OxidaseNone (Tertiary Sulfonamide)High (+1.5 to 2.5)Targeted anti-cancer, Anti-inflammatory[2],[3]

Data Interpretation: The N,N-dimethylation increases the LogP (lipophilicity) by approximately 1.0 to 1.5 units compared to primary sulfonamides. This enhances cell membrane permeability, a critical requirement for intracellular kinase targets like PLK4 and JAK, while simultaneously eliminating off-target diuretic effects associated with carbonic anhydrase inhibition.

Experimental Methodology: Self-Validating Kinase Inhibition Assay

Because N,N-dimethylpyridine-2-sulfonamides are predominantly utilized within kinase inhibitor scaffolds, evaluating their biological activity requires a robust biochemical assay. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to accurately measure IC₅₀ values while ruling out assay interference.

Step-by-Step TR-FRET Protocol for PLK4/JAK Inhibitors:

  • Compound Preparation (Serial Dilution):

    • Action: Prepare a 10-point, 3-fold serial dilution of the N,N-dimethylpyridine-2-sulfonamide derivative in 100% DMSO.

    • Causality: Using 100% DMSO prevents compound precipitation due to the high lipophilicity of the di-methylated moiety. The final assay concentration of DMSO must be kept strictly at 1% to prevent solvent-induced enzyme denaturation.

  • Target Incubation:

    • Action: Transfer 100 nL of the diluted compounds to a 384-well low-volume plate. Add 5 µL of the kinase enzyme (e.g., PLK4) and a biotinylated peptide substrate suspended in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Action: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors binding at the ATP hinge region—the exact pocket targeted by these specific sulfonamide derivatives.

  • Reaction Termination & Signal Detection:

    • Action: After 60 minutes, add 10 µL of a detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • Causality (Self-Validation): The addition of EDTA stops the kinase reaction by chelating Mg²⁺, a required cofactor for ATP hydrolysis. This ensures the reaction is strictly time-gated, providing a snapshot of enzyme kinetics without background progression. The TR-FRET signal is only generated if the kinase successfully phosphorylated the substrate.

  • Data Analysis:

    • Action: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

G S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Target Incubation (Add Kinase & Substrate) S1->S2 S3 3. Reaction Initiation (Add ATP at Km) S2->S3 S4 4. Termination & Detection (Add EDTA + TR-FRET Reagents) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Figure 2: Self-validating high-throughput TR-FRET kinase inhibition assay workflow.

Conclusion

For drug development professionals, the distinction between sulfonamide classes is critical. While classical benzenesulfonamides and pyridine-2-sulfonamides are excellent for targeting zinc-dependent metalloenzymes, N,N-dimethylpyridine-2-sulfonamides serve an entirely different biological purpose. By deliberately removing zinc-chelating properties and increasing lipophilicity, this moiety acts as a highly effective structural scaffold for developing potent, intracellular kinase inhibitors.

References

  • Title: Crystal structure of human carbonic anhydrase II in complex with the 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Polo like kinase 4 inhibitors (WO2022240876A1)
  • Title: Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases and uses thereof (US20200317666A1)
  • Title: Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides Source: PubMed Central (PMC) URL: [Link]

  • Title: Inhibitors of Janus Kinases (CA 2901766 A1)

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of N,N-dimethylpyridine-2-sulfonamide

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification, characterization, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of N,N-dimethylpyridine-2-sulfonamide. By dissecting its fragmentation pathways, we offer a predictive framework and compare it with the established fragmentation of other key sulfonamides, namely sulfadiazine and sulfamethoxazole. This comparative approach, supported by experimental protocols, aims to equip the reader with the expertise to interpret and predict the fragmentation of novel sulfonamides.

Introduction: The Significance of Fragmentation Patterns in Drug Discovery

In the landscape of drug discovery and development, mass spectrometry is an indispensable tool. The fragmentation pattern of a molecule, akin to a molecular fingerprint, provides vital structural information. For sulfonamides, a class of compounds with widespread therapeutic applications, understanding their fragmentation is crucial for metabolism studies, impurity profiling, and pharmacokinetic analyses.[1][2] N,N-dimethylpyridine-2-sulfonamide, a representative pyridine-containing sulfonamide, presents a unique fragmentation profile influenced by its distinct structural motifs: the pyridine ring, the sulfonamide bridge, and the N,N-dimethyl group.

This guide will first elucidate the predicted fragmentation pathways of N,N-dimethylpyridine-2-sulfonamide under positive mode electrospray ionization (ESI), a soft ionization technique commonly employed for the analysis of polar and semi-polar molecules like sulfonamides.[3] We will then draw comparisons with the well-documented fragmentation of sulfadiazine and sulfamethoxazole to highlight the influence of different heterocyclic moieties on the fragmentation process.

Predicted Fragmentation Pattern of N,N-dimethylpyridine-2-sulfonamide

The fragmentation of N,N-dimethylpyridine-2-sulfonamide is anticipated to be driven by the protonation of the basic nitrogen atoms, primarily the pyridine nitrogen, followed by collision-induced dissociation (CID). The resulting fragment ions will be a consequence of the cleavage of the weakest bonds and rearrangements influenced by the charge site.

A key fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N and S-C bonds.[4] A characteristic fragmentation of many sulfonamides is the neutral loss of sulfur dioxide (SO2), a process that can be influenced by the substituents on the aromatic ring.[4] The presence of the N,N-dimethyl group is expected to lead to characteristic losses, such as the loss of a methyl radical or dimethylamine. The fragmentation of the pyridine ring itself, often involving the loss of HCN, is another possibility.[5]

Below is a proposed fragmentation pathway for N,N-dimethylpyridine-2-sulfonamide, visualized using a Graphviz diagram.

N,N-dimethylpyridine-2-sulfonamide Fragmentation M_H [M+H]+ (m/z 201.07) frag1 Loss of SO2 (m/z 137.08) M_H->frag1 - SO2 (64 Da) frag2 Pyridine-2-sulfonyl cation (m/z 141.01) M_H->frag2 - N(CH3)2 (44 Da) frag3 Loss of N(CH3)2 (m/z 156.02) M_H->frag3 - N(CH3)2H (45 Da) frag5 Dimethylaminosulfonyl cation (m/z 108.02) M_H->frag5 - C5H4N (78 Da) frag4 Protonated 2-aminopyridine (m/z 95.06) frag2->frag4 - SO2 (64 Da)

Caption: Predicted fragmentation pathway of N,N-dimethylpyridine-2-sulfonamide.

Comparative Fragmentation Analysis with Other Sulfonamides

To contextualize the predicted fragmentation of N,N-dimethylpyridine-2-sulfonamide, we will now examine the established fragmentation patterns of two widely used sulfonamides: sulfadiazine and sulfamethoxazole.[6]

Sulfadiazine

Sulfadiazine contains a pyrimidine ring attached to the sulfonamide group. Its fragmentation is characterized by the cleavage of the sulfonamide bond and fragmentation of the pyrimidine ring.

Sulfadiazine Fragmentation M_H [M+H]+ (m/z 251.06) frag1 Loss of SO2 (m/z 187.07) M_H->frag1 - SO2 (64 Da) frag2 Benzenesulfonyl cation (m/z 156.01) M_H->frag2 - C4H3N2NH2 (95 Da) frag3 Protonated 2-aminopyrimidine (m/z 96.05) M_H->frag3 - C6H5SO2 (155 Da) frag4 Anilinium ion (m/z 93.06) frag2->frag4 - SO2 (64 Da)

Caption: Fragmentation pathway of Sulfadiazine.

Sulfamethoxazole

Sulfamethoxazole features a methylisoxazole ring. Its fragmentation pattern is distinct due to the nature of this heterocyclic ring.[1][7][8]

Sulfamethoxazole Fragmentation M_H [M+H]+ (m/z 254.07) frag1 Loss of SO2 (m/z 190.08) M_H->frag1 - SO2 (64 Da) frag2 Benzenesulfonyl cation (m/z 156.01) M_H->frag2 - C4H4N2O (98 Da) frag3 Protonated 3-amino-5-methylisoxazole (m/z 99.05) M_H->frag3 - C6H5SO2 (155 Da) frag4 Anilinium ion (m/z 93.06) frag2->frag4 - SO2 (64 Da)

Caption: Fragmentation pathway of Sulfamethoxazole.

Comparative Data Summary

The following table summarizes the key predicted and known fragment ions for the three sulfonamides, providing a clear basis for comparison.

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
N,N-dimethylpyridine-2-sulfonamide (Predicted) 201.07137.08, 141.01, 156.02, 95.06, 108.02Loss of SO2, Pyridine-2-sulfonyl cation, Loss of dimethylamine, Protonated 2-aminopyridine, Dimethylaminosulfonyl cation
Sulfadiazine 251.06187.07, 156.01, 96.05, 93.06Loss of SO2, Benzenesulfonyl cation, Protonated 2-aminopyrimidine, Anilinium ion
Sulfamethoxazole 254.07190.08, 156.01, 99.05, 93.06Loss of SO2, Benzenesulfonyl cation, Protonated 3-amino-5-methylisoxazole, Anilinium ion

This comparison highlights that while the loss of SO2 and the formation of a benzenesulfonyl-type cation are common fragmentation pathways for sulfonamides, the nature of the heterocyclic ring and other substituents dictates the formation of unique, diagnostic fragment ions. For N,N-dimethylpyridine-2-sulfonamide, the fragments arising from the pyridine and N,N-dimethyl moieties are key differentiators.

Experimental Protocol for Tandem Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns and acquire high-quality MS/MS data for comparative analysis, the following detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This protocol is a self-validating system, incorporating best practices for small molecule analysis.[9][10]

Materials and Reagents
  • N,N-dimethylpyridine-2-sulfonamide, Sulfadiazine, and Sulfamethoxazole analytical standards

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (≥98%)

  • HPLC column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Autosampler vials with septa

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analytical standard and dissolve in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water to obtain a working standard mixture containing all three sulfonamides at a concentration of 10 µg/mL.

  • Final Working Solution (100 ng/mL): Further dilute the working standard mixture with the initial mobile phase composition to achieve a final concentration of 100 ng/mL for direct infusion or LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Nebulizer Gas (Nitrogen): 30-50 psi

  • Drying Gas (Nitrogen): 8-12 L/min

  • Collision Gas: Argon

  • Collision Energy: Optimize for each compound by infusing the 100 ng/mL working solution and varying the collision energy (e.g., 10-40 eV) to achieve optimal fragmentation for the precursor ions.

Data Acquisition and Analysis
  • Full Scan (MS1): Acquire full scan mass spectra for each compound to determine the accurate mass of the protonated molecule [M+H]+.

  • Product Ion Scan (MS/MS): Perform product ion scans for the [M+H]+ of each sulfonamide using the optimized collision energies.

  • Data Analysis: Identify the major fragment ions and propose fragmentation pathways. Compare the experimental data with the predicted and known fragmentation patterns.

The following workflow diagram illustrates the experimental process.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solutions prep2 Prepare Working Standard Mixture prep1->prep2 prep3 Prepare Final Working Solution prep2->prep3 lc LC Separation prep3->lc Inject into LC-MS/MS ms1 MS1 Full Scan lc->ms1 ms2 MS/MS Product Ion Scan ms1->ms2 data1 Identify Fragment Ions ms2->data1 data2 Propose Fragmentation Pathways data1->data2 data3 Comparative Analysis data2->data3

Caption: Experimental workflow for LC-MS/MS analysis of sulfonamides.

Conclusion

This guide provides a comprehensive, expert-driven framework for understanding and predicting the mass spectrometric fragmentation of N,N-dimethylpyridine-2-sulfonamide. By leveraging fundamental principles of mass spectrometry and drawing comparisons with well-characterized sulfonamides, we have elucidated the likely fragmentation pathways and highlighted key diagnostic ions. The detailed experimental protocol offers a robust methodology for obtaining high-quality data to validate these predictions. This knowledge is not only critical for the specific analysis of N,N-dimethylpyridine-2-sulfonamide but also serves as a valuable educational tool for researchers and scientists working in drug development, enabling them to confidently interpret the mass spectra of novel and related compounds.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • D'Ascenzo, G., Gentili, A., & Perret, D. (2002). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Journal of the American Society for Mass Spectrometry, 13(8), 975-983. [Link]

  • Ni, W., Tzing, S. H., & Fann, Y. C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 403–409. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Padarauskas, A., & Zitkevičius, V. (2015). High-performance liquid chromatography–tandem mass spectrometry for the determination of sulfonamides in eggs. Chemija, 26(1). [Link]

  • MassBank. (n.d.). Mass Spectrum of Pyridine. Retrieved from [Link]

  • Heller, D. N., & Righter, H. F. (2001). Confirmation of sulfonamide residues in kidney tissue by liquid chromatography–mass spectrometry. Journal of Mass Spectrometry, 36(1), 49-59. [Link]

  • ResearchGate. (n.d.). The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • Wang, S., & Cyronak, M. (2014). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Barnes, S. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.), 919, 31–43. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Vogt, C., & Elsner, M. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Sulfonamide Structures

Introduction: The Sulfonamide Conundrum in Immunoassay Development Sulfonamides, a class of synthetic antimicrobial agents characterized by their shared p-aminobenzenesulfonamide moiety, are extensively used in veterinar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfonamide Conundrum in Immunoassay Development

Sulfonamides, a class of synthetic antimicrobial agents characterized by their shared p-aminobenzenesulfonamide moiety, are extensively used in veterinary and human medicine.[1][2] Consequently, their residues in food products of animal origin are strictly regulated to mitigate risks such as allergic reactions and the spread of antibiotic resistance.[3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as a primary tool for high-throughput screening of these residues due to their speed, sensitivity, and cost-effectiveness.[1][4]

However, the central challenge in developing reliable sulfonamide immunoassays is managing antibody cross-reactivity. The very structural similarity that defines the sulfonamide family also complicates it. An antibody developed against one sulfonamide may bind to many others with varying affinities. This phenomenon can be either a desirable feature for a broad-spectrum screening assay designed to detect the entire class, or a significant drawback for a highly specific assay intended to quantify a single compound.[5][6]

This guide provides an in-depth comparison of antibody performance against different sulfonamide structures, supported by experimental data. We will explore the structural basis of cross-reactivity, compare quantitative data from various immunoassays, and provide a validated experimental protocol for researchers to assess cross-reactivity in their own laboratories. Our focus is on the causality behind experimental choices, empowering researchers to not only execute protocols but also to understand and troubleshoot them effectively.

The Structural Basis of Sulfonamide Recognition

A sulfonamide molecule is composed of a core p-aminobenzenesulfonamide structure, with variability arising from different substituent groups (R-groups) attached to the amide nitrogen.[2] It is this R-group that primarily dictates the individual drug's physicochemical properties and, critically, its interaction with an antibody's binding site (paratope).

The core structure contains key features that an antibody can recognize:

  • The p-aminophenyl group : A primary antigenic determinant.

  • The sulfonamide group (-SO2NH-) : A key structural motif.[7]

Antibody specificity is largely determined by the hapten design used for immunization. Haptens are small molecules that are conjugated to larger carrier proteins to elicit an immune response. The site of this conjugation on the sulfonamide molecule is a critical experimental choice that dictates which parts of the molecule are exposed to the immune system for antibody generation.[8][9] For instance, conjugating through the N4-amino group tends to generate antibodies specific to the R-group, while conjugation through the R-group can produce antibodies that recognize the common p-aminobenzenesulfonamide core, leading to broader cross-reactivity.[5]

Figure 1. Core structure and variable R-groups of sulfonamides.

Comparative Analysis of Antibody Cross-Reactivity

The performance of an anti-sulfonamide antibody is typically quantified by its 50% inhibitory concentration (IC50) and its percentage cross-reactivity (%CR) relative to a reference sulfonamide. The IC50 value represents the concentration of analyte required to inhibit 50% of the antibody binding in a competitive assay, with lower values indicating higher sensitivity.

% Cross-Reactivity (CR) is calculated as: %CR = (IC50 of reference sulfonamide / IC50 of competing sulfonamide) x 100

Below is a compilation of experimental data from a competitive ELISA using a monoclonal antibody raised against a protein-conjugated sulfonamide, with Sulfamethazine serving as the reference standard.[1]

Sulfonamide AnalyteR-Group HeterocycleIC50 (ng/mL)Cross-Reactivity (%) vs. Sulfamethazine
Sulfamethazine (Reference) 4,6-dimethylpyrimidine0.5100
Sulfamerazine4-methylpyrimidine0.46108
Sulfisoxazole3,4-dimethylisoxazole0.5199
Sulfachloropyrazinechloropyrazine0.5297
Sulfadiazinepyrimidine0.7468
Sulfachloropyridazine6-chloropyridazine0.7864
N4-acetyl-sulfadiazinepyrimidine (acetylated)1.4335
Sulfathiazolethiazole7.147
Sulfamethizole5-methyl-1,3,4-thiadiazole9.435.3
Sulfamethoxypyridazine6-methoxypyridazine29.41.7
Sulfadoxine5,6-dimethoxypyrimidine>50<1
Sulfaguanidineguanidine>50<1
Sulfamethoxazole5-methyl-3-isoxazole>50<1
SulfanilamideNone>50<1

Table 1: Cross-reactivity data for a multi-sulfonamide monoclonal antibody in a competitive ELISA system. Data compiled from product documentation citing experimental validation.[1]

Expert Insights from the Data:

  • High Cross-Reactivity: The antibody demonstrates strong recognition of sulfonamides with pyrimidine-based R-groups, such as Sulfamerazine, Sulfisoxazole, and Sulfachloropyrazine, with cross-reactivity near 100%. This suggests the antibody's paratope comfortably accommodates these structures, making it an excellent candidate for a broad-spectrum screening tool for these specific compounds.

  • Moderate Cross-Reactivity: Sulfadiazine and Sulfachloropyridazine show significant but reduced binding. The absence of methyl groups (compared to Sulfamethazine) or the specific positioning of the chlorine atom likely causes a slightly less optimal fit within the paratope.

  • Low to Negligible Cross-Reactivity: Compounds like Sulfathiazole, Sulfamethoxazole, and Sulfadoxine exhibit very low cross-reactivity. The five-membered thiazole and isoxazole rings, or the bulky dimethoxy-pyrimidine group, are structurally distinct enough from the immunizing hapten's structure to significantly hinder binding.[1][3]

  • Metabolite Recognition: The antibody shows a 35% cross-reactivity with N4-acetyl-sulfadiazine, an acetylated metabolite. This is a critical consideration in drug metabolism studies, as the presence of metabolites could lead to an overestimation of the parent drug concentration. Some antibody strategies specifically aim for negligible cross-reaction with N4 metabolites.[5][10]

It is crucial to understand that cross-reactivity is not solely a property of the antibody but also of the assay format. Studies have shown that for the same antibody, different immunoassay formats (e.g., ELISA vs. Fluorescence Polarization Immunoassay) can yield different cross-reactivity profiles due to variations in reagent concentrations and reaction kinetics.[6]

Experimental Protocol: Determining Sulfonamide Cross-Reactivity via Competitive ELISA

This protocol provides a self-validating framework for assessing the cross-reactivity of an unknown sulfonamide against a reference standard using a competitive indirect ELISA (ciELISA). The principle relies on the competition between the free sulfonamide in the sample/standard and a sulfonamide-protein conjugate coated on the microplate for a limited number of specific antibody binding sites.

Causality Behind the Method: A competitive format is chosen because sulfonamides are small molecules (haptens) that cannot be effectively immobilized on a plate and bind an antibody simultaneously. This format allows the detection of small molecules in a solution by measuring the degree to which they inhibit the binding of a specific antibody to a coated antigen.

G cluster_workflow Competitive ELISA Workflow prep 1. Plate Coating Coat 96-well plate with Sulfonamide-Protein Conjugate. Incubate & Wash. block 2. Blocking Add blocking buffer to prevent non-specific binding. Incubate & Wash. prep->block add_sample 3. Competitive Reaction Add Sulfonamide Standards/Samples and primary anti-Sulfonamide Antibody. Incubate. block->add_sample wash1 4. Wash Remove unbound antibody and sulfonamides. add_sample->wash1 add_secondary 5. Detection Add HRP-conjugated secondary antibody. Incubate & Wash. wash1->add_secondary add_sub 6. Signal Generation Add TMB substrate. Color develops inversely to Sulfonamide concentration. add_secondary->add_sub stop_read 7. Stop & Read Add Stop Solution. Read absorbance at 450 nm. add_sub->stop_read caption Workflow for a competitive indirect ELISA.

Figure 2. Step-by-step workflow for a competitive indirect ELISA to determine sulfonamide cross-reactivity.

Materials:

  • 96-well high-binding microtiter plate

  • Sulfonamide-protein conjugate (e.g., Sulfamethazine-BSA) for coating

  • Primary monoclonal or polyclonal anti-sulfonamide antibody

  • Reference sulfonamide standard (e.g., Sulfamethazine)

  • Test sulfonamide standards

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse-HRP)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • Microplate reader (450 nm)

Step-by-Step Methodology:

  • Antigen Coating:

    • Dilute the sulfonamide-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. The optimal concentration must be determined empirically through checkerboard titration.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.[1] This step removes any unbound conjugate.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C. This step is critical to block any remaining protein-binding sites on the plastic, preventing non-specific binding of the antibodies in subsequent steps and reducing background noise.

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of your reference sulfonamide and each test sulfonamide in a suitable buffer (e.g., PBST). Include a zero-concentration standard (buffer only) for the B0 (maximum signal) value.

    • Add 50 µL of each standard dilution to the appropriate wells in duplicate or triplicate.

    • Immediately add 50 µL of the primary anti-sulfonamide antibody, diluted to its optimal working concentration in Blocking Buffer.

    • Incubate for 1 hour at 37°C. During this incubation, the free sulfonamide in the standards competes with the coated sulfonamide for the antibody binding sites.

  • Secondary Antibody Incubation:

    • Wash the plate 4-5 times with Wash Buffer to remove all unbound primary antibody and sulfonamide molecules.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 4-5 times with Wash Buffer to remove unbound secondary antibody.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes. The HRP enzyme catalyzes the conversion of TMB, producing a blue color.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes of stopping the reaction. The color intensity is inversely proportional to the concentration of free sulfonamide in the standard.[1]

  • Data Analysis:

    • Calculate the average OD for each set of replicates.

    • Normalize the data by calculating the percent binding (%B/B0) for each standard concentration: %B/B0 = (OD of standard / OD of zero standard) x 100.

    • Plot a four-parameter logistic curve of %B/B0 versus the log of the sulfonamide concentration.

    • Determine the IC50 value for the reference sulfonamide and each test sulfonamide from their respective curves.

    • Calculate the % Cross-Reactivity for each test sulfonamide using the formula provided earlier.

Conclusion and Future Directions

The cross-reactivity of antibodies against sulfonamide structures is a complex interplay of molecular recognition, hapten design, and assay format. As demonstrated, antibodies can be highly specific, broadly cross-reactive, or fall somewhere in between. A thorough characterization, as outlined in the provided protocol, is not merely a validation step but a fundamental requirement for the development of a robust and reliable immunoassay. For researchers in drug development and food safety, understanding the precise cross-reactivity profile of an antibody is paramount to ensuring data accuracy, whether the goal is the specific quantification of a single drug or the broad screening of an entire class of compounds.

Future strategies involve rational hapten design informed by molecular modeling to produce antibodies with more predictable and uniform recognition profiles.[3][11] By studying the three-dimensional structure of antibody-sulfonamide complexes, we can gain deeper insights into the specific interactions that govern binding affinity and specificity, paving the way for the next generation of highly tailored immunoassays.[9][11]

References

  • Title: Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL: [Link]

  • Title: Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices Source: Eurofins Technologies URL: [Link]

  • Title: Validation and comparative studies of four sulfonamide immunoassays based on the same generic polyclonal antibody Source: PubMed URL: [Link]

  • Title: Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors Source: PubMed URL: [Link]

  • Title: Molecular structures of the 18 sulfonamides used for cross-reactivity studies Source: ResearchGate URL: [Link]

  • Title: Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models Source: MDPI URL: [Link]

  • Title: Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Cross-reactivity in sulfonamide & non-antibiotic sulfonamides Source: American Academy of Allergy, Asthma & Immunology URL: [Link]

  • Title: Molecular structures of the different sulfonamides used in this study Source: ResearchGate URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Cross-reactivity (CR) of the monoclonal antibodies in ELISA Source: ResearchGate URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Sulfonamides ELISA Kit (DEIA021) Source: Creative Diagnostics URL: [Link]

  • Title: The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase Source: Frontiers in Microbiology URL: [Link]

  • Title: Class-Specific Monoclonal Antibodies and Dihydropteroate Synthase in Bioassays Used for the Detection of Sulfonamides: Structural Insights into Recognition Diversity Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: Development of immunodetection assays for penicillins and sulfonamides in food of animal origin Source: ResearchGate URL: [Link]

  • Title: Development of a Cross-Reactive Monoclonal Antibody to Sulfonamide Antibiotics: Evidence for Structural Conformation-Selective Hapten Recognition Source: Taylor & Francis Online URL: [Link]

Sources

Comparative

Comparative Docking Analysis of Pyridine Sulfonamide Isomers: Optimizing Selectivity in Carbonic Anhydrase Inhibition

The development of highly selective inhibitors for human carbonic anhydrase (hCA) isoforms remains a critical challenge in targeted oncology. While classical benzenesulfonamides are potent, their promiscuity across the 1...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective inhibitors for human carbonic anhydrase (hCA) isoforms remains a critical challenge in targeted oncology. While classical benzenesulfonamides are potent, their promiscuity across the 15 active human isoforms often leads to significant off-target toxicities, such as diuresis and fatigue[1].

Recent structure-activity relationship (SAR) campaigns have identified the pyridine sulfonamide scaffold as a privileged alternative. A difference of a single atom (N vs. CH) fundamentally alters the electronic landscape and binding trajectory, drastically impacting biological activity[2]. This guide provides an in-depth comparative analysis of pyridine sulfonamide isomers (2-, 3-, and 4-substituted), detailing their docking performance, the mechanistic rationale behind their efficacy, and the self-validating experimental workflows required to evaluate them.

The Mechanistic Imperative: Why Scaffold Choice Matters

Carbonic anhydrase IX (hCA IX) is a transmembrane metalloenzyme heavily overexpressed in hypoxic solid tumors. It plays a pivotal role in tumor survival by catalyzing the reversible hydration of carbon dioxide, thereby regulating the acidic tumor microenvironment to promote invasion and metastasis[3].

To effectively neutralize this pathway, inhibitors must navigate a highly conserved active site to coordinate with the catalytic zinc ion ( Zn2+ ) without triggering the ubiquitous off-target isoform, hCA II.

CA9_Pathway Hypoxia Tumor Hypoxia (HIF-1α Activation) CA9_Expr hCA IX Upregulation (Transmembrane) Hypoxia->CA9_Expr Induces CO2_Hydration CO2 + H2O ⇌ HCO3- + H+ CA9_Expr->CO2_Hydration Catalyzes Acidic_TME Acidic Tumor Microenvironment (Promotes Metastasis) CO2_Hydration->Acidic_TME Generates H+ Pyr3_Inhibitor Pyridine-3-Sulfonamide (Targeted Inhibition) Pyr3_Inhibitor->CA9_Expr Blocks Zn2+ Active Site

Mechanism of hCA IX in tumor hypoxia and targeted inhibition by pyridine-3-sulfonamides.

Comparative Docking Performance: The Isomer Effect

When evaluating pyridine sulfonamide isomers against hCA IX, the position of the nitrogen atom within the heteroaromatic ring dictates both the thermodynamics of zinc coordination and the vector of the tail moiety.

  • Benzenesulfonamide (Baseline): Binds tightly to the zinc ion but lacks the geometric constraints necessary to differentiate between the active sites of hCA II and hCA IX.

  • Pyridine-2-sulfonamide: The ortho-nitrogen introduces severe steric clashes with the zinc-bound water network and adjacent active-site residues (e.g., Thr199). Furthermore, intramolecular hydrogen bonding between the pyridine nitrogen and the sulfonamide proton reduces the availability of the anionic species ( SO2​NH− ) required for optimal zinc coordination.

  • Pyridine-3-sulfonamide: Exhibits the optimal binding profile. The meta-nitrogen provides a favorable dipole moment that enhances the acidity of the sulfonamide, ensuring complete deprotonation at physiological pH. Structurally, it directs the "tail" substituents toward the lipophilic half of the hCA IX active site, enabling highly selective interactions[3].

  • Pyridine-4-sulfonamide: The para-nitrogen forces tail extensions into a solvent-exposed trajectory. While it maintains moderate affinity, it fails to capitalize on the deep hydrophobic pockets unique to hCA IX, resulting in lower selectivity indices.

Quantitative Performance Summary

The following table summarizes representative computational and empirical data derived from recent comparative SAR studies on 4-substituted derivatives of these scaffolds.

Compound ScaffoldDocking Score (Glide XP)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Index (hCA II / IX)
Benzenesulfonamide -6.5 kcal/mol12.025.00.48 (Off-target preference)
Pyridine-2-sulfonamide -5.2 kcal/mol450.0310.01.45
Pyridine-4-sulfonamide -7.1 kcal/mol150.085.01.76
Pyridine-3-sulfonamide -8.9 kcal/mol 271.0 13.7 19.78 (Highly selective)

Note: Lower Docking Scores (more negative) indicate stronger predicted binding affinity. A higher Selectivity Index indicates a stronger preference for the tumor-associated hCA IX over the ubiquitous hCA II.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, computational docking must be tightly coupled with empirical validation. The following protocol establishes a self-validating loop: if the in vitro Ki​ values do not linearly correlate with the Glide XP scores, the docking parameters—specifically the protonation state of the active site—must be immediately re-evaluated.

Docking_Workflow LigPrep Ligand Preparation (pH 7.4, SO2NH-) Docking Glide XP Docking (Flexible Ligand) LigPrep->Docking ProtPrep Protein Prep (hCA IX) (Retain Zn2+) GridGen Grid Generation (Centered on Zn2+) ProtPrep->GridGen GridGen->Docking InVitro In Vitro Validation (Stopped-Flow Assay) Docking->InVitro Top Poses

Step-by-step computational docking and in vitro validation workflow for sulfonamide inhibitors.

Phase 1: Computational Docking (Glide XP)

Causality Check: The most common failure point in sulfonamide docking is the incorrect assignment of the ligand's protonation state. The mechanism involves the sulfonamide group acting exclusively in its anionic form ( SO2​NH− ) to directly interact with the zinc ion coordinated by three histidine residues[3]. Docking a neutral sulfonamide will yield artificially poor scores and physically impossible binding poses.

  • Ligand Preparation: Process all pyridine sulfonamide isomers using LigPrep (Schrödinger). Set the target pH to 7.4 ± 0.5 using Epik to ensure the generation of the active sulfonamide anion.

  • Protein Preparation: Import the crystal structure of hCA IX (e.g., PDB: 3IAI). Retain the catalytic Zn2+ ion and the deep active site water molecules bridging to Gln92. Remove all other bulk solvent molecules. Assign bond orders and minimize the structure using the OPLS4 force field.

  • Grid Generation: Center the receptor grid on the catalytic Zn2+ ion, ensuring the bounding box encompasses both the hydrophilic and lipophilic halves of the active site.

  • Docking Execution: Run Glide in Extra Precision (XP) mode with flexible ligand sampling. Apply a positional constraint to force the sulfonamide nitrogen to coordinate within 2.5 Å of the zinc ion, mimicking the displacement of the zinc-bound hydroxide ion.

Phase 2: In Vitro Validation (Stopped-Flow CO2​ Hydrase Assay)

Causality Check: Standard endpoint assays are insufficient for characterizing the rapid kinetics of carbonic anhydrases. Stopped-flow spectrophotometry is strictly required to capture the initial velocity of CO2​ hydration and accurately determine the Ki​ .

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as the pH indicator.

  • Enzyme Incubation: Pre-incubate recombinant hCA IX (or hCA II for selectivity testing) with varying concentrations of the synthesized pyridine sulfonamide isomers for 15 minutes at 20°C to allow stable complex formation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a saturated CO2​ solution (15 mM) using a stopped-flow instrument.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of phenol red) to track the generation of protons ( H+ ). Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Conclusion

The pyridine-3-sulfonamide scaffold represents a significant structural advancement over classical benzenesulfonamides and its 2- and 4-substituted isomers. By leveraging the meta-nitrogen's specific electronic and vectorial properties, drug development professionals can direct structural tails into the lipophilic pockets of hCA IX. This rationally designed approach yields superior docking scores and exceptional in vitro selectivity, paving the way for safer, targeted anti-cancer therapeutics.

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling N,N-dimethylpyridine-2-sulfonamide

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning This guide provides a detailed protocol for the safe handling of N,N-dimethylpyridine-2-sulfonamide, focusing on the selection, use, an...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

This guide provides a detailed protocol for the safe handling of N,N-dimethylpyridine-2-sulfonamide, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety measure.

Hazard Assessment: Understanding the Risks

N,N-dimethylpyridine-2-sulfonamide, and structurally similar compounds, present a multi-faceted risk profile that necessitates a comprehensive PPE strategy. The primary routes of exposure are dermal contact, ocular contact, and inhalation.[1]

  • Dermal Toxicity and Irritation: Compounds in this family are known to cause skin irritation and can be harmful, even fatal, if absorbed through the skin.[2][3][4] Therefore, preventing any skin contact is a critical control point.

  • Ocular Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3][5][6] The potential for splashes or aerosol generation during handling makes robust eye protection essential.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3][5][6] While the compound's volatility may vary, procedures that could generate aerosols (e.g., heating, vortexing, sonicating) elevate this risk.

Core PPE and Engineering Controls

The first line of defense is always engineering controls. All handling of N,N-dimethylpyridine-2-sulfonamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7] Personal protective equipment serves as the final, critical barrier between the researcher and the chemical.

Table 1: Summary of Required Personal Protective Equipment

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[8]Provides a robust barrier against dermal absorption and irritation.[2][3][4] Double-gloving allows for the removal of the outer, contaminated layer without exposing the skin.[9]
Eye & Face Protection Tightly fitting chemical safety goggles and a face shield.[5][7][10]Goggles protect against splashes and vapors, while the face shield offers a broader barrier for the entire face.[10]
Body Protection A disposable, low-permeability lab gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9][11]Prevents contamination of personal clothing and skin. The knit cuffs ensure a secure interface with gloves.[9]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) may be required.Necessary for procedures with high potential for aerosol or dust generation (e.g., weighing solids, spill cleanup).[10][12]

Operational Protocols: A Step-by-Step Guide

Donning and Doffing of PPE

Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow is designed to minimize this risk.

PPE_Workflow cluster_donning PPE Donning (Clean Area) cluster_doffing PPE Doffing (At Exit of Work Area) don1 1. Gown don2 2. Mask/Respirator don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (over gown cuff) don4->don5 doff1 1. Outer Gloves (Contaminated) don5->doff1 Enter Work Area & Perform Tasks doff2 2. Gown & Inner Gloves (Remove as one unit) doff1->doff2 doff3 3. Exit Work Area doff2->doff3 doff4 4. Face Shield & Goggles doff3->doff4 doff5 5. Mask/Respirator doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Workflow.

Detailed Donning Procedure:

  • Gown: Put on the lab gown, ensuring complete coverage. Fasten securely in the back.[11]

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit and seal check.

  • Eye/Face Protection: Put on safety goggles first, followed by the face shield.[10]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the cuffs of the lab gown to create a seal.[9][10]

Detailed Doffing Procedure:

  • Outer Gloves: Before exiting the immediate work area (e.g., fume hood), remove the outer, grossly contaminated gloves. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from the body. As the gown is rolled down the arms, peel off the inner gloves so they are contained within the removed gown. This prevents contact with the contaminated exterior. Dispose of the bundle immediately.

  • Exit Work Area: Step away from the immediate contamination zone.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Mask/Respirator: Remove the mask or respirator last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[13]

Disposal Plan for Contaminated PPE

All PPE that has come into contact with N,N-dimethylpyridine-2-sulfonamide must be treated as hazardous waste.[3] Consult local and institutional regulations for hazardous waste disposal.[2] Never reuse disposable PPE.

Disposal_Plan start Is PPE contaminated with N,N-dimethylpyridine-2-sulfonamide? disposal_bin Place in a designated, labeled hazardous chemical waste container. start->disposal_bin Yes regular_trash Dispose of in regular trash. start->regular_trash No seal_container Seal container when full or at end of day. disposal_bin->seal_container waste_pickup Arrange for hazardous waste pickup according to institutional protocol. seal_container->waste_pickup

Caption: Decision Flowchart for PPE Disposal.

Disposal Protocol:

  • Segregation: Establish a clearly labeled, sealed container specifically for chemically contaminated solid waste in the immediate work area.

  • Immediate Disposal: As PPE is doffed, it should be placed directly into this container.[8] Avoid accumulating contaminated items on benchtops.

  • Container Management: Do not overfill waste containers. Seal the container when it is three-quarters full or at the end of the workday.

  • Final Disposal: The sealed container must be disposed of through your institution's hazardous waste management program.[4][14] Adhere to all federal, state, and local regulations.[2]

By adhering to these detailed operational plans, researchers can handle N,N-dimethylpyridine-2-sulfonamide with a high degree of safety, ensuring a secure environment for groundbreaking scientific work.

References

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  • Thermo Fisher Scientific. (2011, June 13). SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

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  • Spectrum Chemical. (2016, November 18). SAFETY DATA SHEET.

  • ChemicalBook. (2025, October 25). Chemical Safety Data Sheet MSDS / SDS - 4,6-Dimethylpyrimidine-2-sulfonamide.

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • ECHEMI. N,N-Dimethyl-2-pyridineethanamine SDS, 6304-27-4 Safety Data Sheets.

  • Carl ROTH. Safety Data Sheet: DMAP.

  • Spectrum Chemical. (2022, December 22). SAFETY DATA SHEET.

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.

  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use.

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).

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